Riociguat-d3
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H19FN8O2 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[5,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3 |
InChI Key |
WXXSNCNJFUAIDG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Riociguat-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Riociguat-d3, an isotopically labeled version of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details a proposed synthetic route, comprehensive characterization methodologies, and an exploration of its mechanism of action. The inclusion of a deuterated internal standard is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies.
Introduction to Riociguat
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] Riociguat exerts its therapeutic effects through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation and has antiproliferative effects.
This compound serves as a stable isotope-labeled internal standard for the quantification of Riociguat in biological matrices by mass spectrometry. The deuterium labeling on the N-methyl group provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise and accurate measurements.
Synthesis of this compound
The synthesis of this compound can be achieved by modifying established synthetic routes for Riociguat, primarily in the final N-methylation step. This involves the use of a deuterated methylating agent, such as iodomethane-d3 (CD3I).
A plausible synthetic approach involves the following key transformations:
-
Formation of the pyrazolopyridine core: This is typically achieved through a multi-step synthesis starting from commercially available precursors.
-
Introduction of the aminopyrimidine moiety: A cyclization reaction is employed to construct the pyrimidine ring.
-
Formation of the carbamate precursor: The primary amine on the pyrimidine ring is converted to a methyl carbamate precursor.
-
N-methylation with a deuterated reagent: The final step involves the N-methylation of the carbamate nitrogen using iodomethane-d3 to introduce the trideuteromethyl group.
Proposed Synthetic Protocol
A potential synthetic route, adapted from known syntheses of Riociguat, is outlined below.
Step 1: Synthesis of the N-desmethyl Riociguat precursor
The synthesis of the N-desmethyl precursor can follow established literature procedures for Riociguat, which involve the condensation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with a suitable aminopyrimidine derivative, followed by the formation of the methyl carbamate group.
Step 2: N-Deuteromethylation
To a solution of the N-desmethyl Riociguat precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere. The reaction mixture is stirred for a short period to allow for deprotonation. Subsequently, a stoichiometric amount of iodomethane-d3 (CD3I) is added, and the reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to afford the final product.
Characterization of this compound
The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms and for quantitative analysis.
Experimental Protocol: UPLC-MS/MS
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Waters XEVO TQS triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for this compound is expected at m/z 426.4.
-
The product ions will depend on the fragmentation pattern, which is expected to be similar to that of unlabeled Riociguat. A likely transition would involve the loss of the carbamate moiety.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Riociguat | 423.04 | 108.95 | 30 | 30 |
| This compound | 426.4 | Predicted: ~108.95 or other characteristic fragment | ~30 | ~30 |
Table 1: Predicted UPLC-MS/MS Parameters for this compound, based on data for unlabeled Riociguat.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
Expected Spectral Features for this compound:
-
¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to unlabeled Riociguat will be the absence of the singlet corresponding to the N-methyl protons. This signal typically appears around 3.5 ppm. The integration of the remaining proton signals should be consistent with the structure.
-
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet with a significantly reduced intensity due to the coupling with deuterium (a triplet of triplets for -CD3) and the absence of the Nuclear Overhauser Effect (NOE) enhancement.
-
²H NMR: A deuterium NMR spectrum will show a single resonance corresponding to the -CD3 group, confirming the presence and location of the deuterium atoms.
Experimental Protocol: NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| ¹H | Aromatic Protons | m | Unchanged from Riociguat |
| CH₂ | s | Unchanged from Riociguat | |
| OCH₃ | s | Unchanged from Riociguat | |
| N-CH₃ | - | Signal absent | |
| ¹³C | Aromatic and Heterocyclic Carbons | - | Unchanged from Riociguat |
| C=O | - | Unchanged from Riociguat | |
| CH₂ | - | Unchanged from Riociguat | |
| OCH₃ | - | Unchanged from Riociguat | |
| N-CD₃ | multiplet | Reduced intensity, complex splitting |
Table 2: Predicted NMR Spectral Data for this compound.
Mechanism of Action: Signaling Pathway
Riociguat's mechanism of action involves the stimulation of the NO-sGC-cGMP signaling pathway.
Caption: Riociguat's dual mechanism on the sGC pathway.
Experimental and Synthetic Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.
Caption: Workflow for this compound synthesis and analysis.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated methylating agent, provides a clear path to obtaining this valuable internal standard. The detailed characterization protocols, including predicted mass spectrometric and NMR data, will aid researchers in confirming the successful synthesis and purity of the final compound. The provided diagrams offer a clear visualization of Riociguat's mechanism of action and the experimental workflow. This information is intended to support the research and development efforts of scientists working with Riociguat and other sGC modulators.
References
- 1. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]
- 3. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Riociguat-d3: Chemical Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and isotopic purity of Riociguat-d3, a deuterated analog of the soluble guanylate cyclase (sGC) stimulator, Riociguat. This document details the molecular structure, synthesis, and analytical methodologies for confirming isotopic enrichment, making it a vital resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Riociguat, where three hydrogen atoms have been replaced with deuterium. This labeling is crucial for its use as an internal standard in mass spectrometry-based bioanalytical assays, as it is chemically identical to Riociguat but has a distinct molecular weight.
Chemical Name: Methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)-carbamate
Molecular Formula: C₂₀H₁₆D₃FN₈O₂
The deuterium atoms are located on the N-methyl group of the carbamate moiety. This position is metabolically significant, as N-demethylation is a primary metabolic pathway for Riociguat, leading to the formation of its major active metabolite, M1 (N-desmethyl Riociguat).[1][2] The strategic placement of deuterium at this site can influence the metabolic profile and provides a distinct mass shift for analytical purposes.
Table 1: Physicochemical Properties of Riociguat and this compound
| Property | Riociguat | This compound |
| Molecular Formula | C₂₀H₁₉FN₈O₂ | C₂₀H₁₆D₃FN₈O₂ |
| Monoisotopic Mass | 422.1615 g/mol | 425.1802 g/mol |
| Molecular Weight | 422.42 g/mol | 425.44 g/mol |
| Isotopic Purity | Not Applicable | ≥99% (d₁-d₃) |
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Riociguat exerts its therapeutic effect by stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In pulmonary hypertension, this pathway is often impaired. Riociguat has a dual mode of action: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and has antiproliferative effects on vascular smooth muscle cells.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved by N-methylation of the corresponding N-desmethyl precursor using a deuterated methylating agent. This approach is based on established synthetic routes for Riociguat.[3][4]
Workflow for the Synthesis of this compound
Protocol:
-
Preparation of the Precursor: The N-desmethyl precursor, 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl methyl carbamate, is synthesized according to established literature methods.[3]
-
N-Methylation Reaction:
-
Dissolve the N-desmethyl precursor in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Cool the solution to approximately -5 to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution.
-
Slowly add trideuteromethyl iodide (CD₃I) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for several hours, then warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.
3.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the distribution of isotopologues in a sample.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation and Parameters:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Mass Range: Scan a narrow mass range around the expected m/z values of the protonated molecular ions of Riociguat and its isotopologues (e.g., m/z 423-428).
-
-
Data Analysis:
-
Acquire the full scan mass spectrum.
-
Identify and integrate the peak areas for the protonated molecular ions of each isotopologue:
-
d₀ (unlabeled Riociguat): [M+H]⁺ ≈ m/z 423.17
-
d₁: [M+H]⁺ ≈ m/z 424.17
-
d₂: [M+H]⁺ ≈ m/z 425.18
-
d₃ (fully labeled): [M+H]⁺ ≈ m/z 426.18
-
-
Calculate the isotopic purity as the percentage of the d₃ isotopologue relative to the sum of all isotopologues (d₀ to d₃), after correcting for the natural abundance of ¹³C.
-
Table 2: Representative HRMS Data for Isotopic Purity Analysis
| Isotopologue | Expected m/z [M+H]⁺ | Observed Relative Abundance (%) |
| d₀ | 423.17 | < 0.1 |
| d₁ | 424.17 | < 0.5 |
| d₂ | 425.18 | < 1.0 |
| d₃ | 426.18 | > 99.0 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H (Deuterium) NMR, can be used to confirm the position and extent of deuterium incorporation.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a non-deuterated solvent (e.g., DMSO) to a final volume of approximately 0.6 mL in an NMR tube.
-
-
Instrumentation and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ²H (Deuterium).
-
Spectrometer Setup: The experiment is run in "unlocked" mode as a non-deuterated solvent is used. Shimming is performed on the residual proton signal of the solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 64-1024, depending on concentration.
-
-
-
Data Analysis:
-
The ²H NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group (approximately 3.4 ppm).
-
The absence of significant signals at other positions confirms the specific labeling on the N-methyl group.
-
Quantitative analysis can be performed by comparing the integral of the deuterium signal to an internal standard of known concentration. In ¹H NMR, the disappearance or significant reduction of the N-methyl proton signal can also be used to estimate the degree of deuteration.
-
Conclusion
This compound is an essential tool for the accurate quantification of Riociguat in preclinical and clinical research. A thorough understanding of its chemical structure, synthesis, and the methods for verifying its high isotopic purity is paramount for ensuring the reliability and validity of bioanalytical data. The protocols and information provided in this guide offer a comprehensive resource for scientists and researchers working with this important isotopically labeled compound.
References
The Analytical Lens: A Technical Guide to the Physicochemical Properties and Application of Riociguat Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physicochemical properties of Riociguat and its stable isotope-labeled counterparts. It is designed to be a comprehensive resource, offering detailed experimental protocols and a thorough examination of the compound's mechanism of action for professionals engaged in drug development and research.
Physicochemical Properties
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that is a receptor for nitric oxide (NO)[1]. The stable isotope-labeled version, typically Riociguat-¹³C,d₆, serves as an ideal internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, due to its chemical identity with the parent compound, differing only in mass[2]. While specific experimental data for the stable isotope's physicochemical properties are not extensively published, they are inferred to be nearly identical to that of Riociguat, with the exception of molecular weight.
Table 1: Physicochemical Properties of Riociguat
| Property | Value |
| Chemical Name | Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate |
| Molecular Formula | C₂₀H₁₉FN₈O₂[1][3] |
| Molecular Weight | 422.42 g/mol [4] |
| Appearance | White to yellowish crystalline solid |
| Solubility | Practically insoluble in water (4 mg/L), very slightly soluble in 0.1M HCl (250 mg/L), freely soluble in DMSO (109280 mg/L) |
| pKa | 4.3 ± 0.02 |
| Log P (o/w) at pH 7 | 2.37 |
| Protein Binding | Approximately 95% (primarily to serum albumin and alpha-1-acidic glycoprotein) |
Table 2: Physicochemical Properties of Riociguat Stable Isotope (Riociguat-¹³C,d₆)
| Property | Value (Inferred unless otherwise noted) |
| Chemical Name | Methyl-d₃ (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)(methyl-¹³C-d₃)carbamate |
| Molecular Formula | C₁₉¹³CH₁₃D₆FN₈O₂ |
| Molecular Weight | Approximately 429.46 g/mol (Calculated) |
| Appearance | Solid (Assumed similar to Riociguat) |
| Solubility | Soluble in DMF and DMSO (≥ 10 mg/mL) |
| pKa | ~4.3 |
| Log P (o/w) at pH 7 | ~2.37 |
| Protein Binding | ~95% |
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Riociguat exerts its therapeutic effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of downstream effects resulting in vasodilation.
Experimental Protocols
The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of Riociguat in biological matrices, as it corrects for variability in sample preparation and instrument response. Below are detailed protocols for the analysis of Riociguat using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the Riociguat-¹³C,d₆ internal standard (IS) working solution to each plasma sample.
-
Protein Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing : Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the simultaneous determination of Riociguat and its major metabolite, M-1.
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Tandem quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Riociguat: Precursor ion → Product ionRiociguat-¹³C,d₆: Precursor ion → Product ion |
| Collision Energy | Optimized for each transition |
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of Riociguat in a research or clinical setting using a stable isotope-labeled internal standard is a systematic process designed to ensure accuracy and reproducibility.
This comprehensive guide provides a foundational understanding of the physicochemical properties of Riociguat and its stable isotope, its mechanism of action, and detailed protocols for its quantitative analysis. This information is intended to support the rigorous scientific endeavors of researchers and professionals in the field of drug development.
References
Deuterium-Labeled Riociguat: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, mechanism of action, and application of deuterium-labeled Riociguat for research purposes. It provides detailed experimental protocols and quantitative data to support its use in pharmacokinetic and metabolic studies, offering a valuable resource for scientists in drug development.
Introduction to Riociguat and the Role of Deuterium Labeling
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. It is the first member of this new class of drugs and is approved for the treatment of pulmonary hypertension (PH).[1][2] Riociguat exerts its therapeutic effects through a dual mechanism: it directly stimulates sGC independent of NO and also sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation and the inhibition of smooth muscle proliferation and fibrosis.[3][4][5]
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in pharmaceutical research. Deuterium-labeled compounds are ideal internal standards for quantitative bioanalytical assays using mass spectrometry due to their chemical identity and mass shift from the unlabeled analyte. This allows for precise and accurate quantification of the drug and its metabolites in biological matrices, which is critical for pharmacokinetic and metabolic studies.
This guide focuses on deuterium-labeled Riociguat, specifically [methoxycarbonyl-²H₃]-Riociguat and its deuterated active metabolite, [²H₃]-M-1, which are invaluable tools for researchers.
Synthesis of Deuterium-Labeled Riociguat
While specific, publicly available, step-by-step synthesis protocols for [methoxycarbonyl-²H₃]-Riociguat are proprietary, the synthesis can be achieved by adapting known organic chemistry methods for isotopic labeling. The key step involves the introduction of a deuterated methyl group.
A plausible synthetic approach would involve the use of a deuterated methylating agent, such as deuterated methyl chloroformate (ClCOOCD₃) or another suitable CD₃-donating reagent, in the final step of the Riociguat synthesis where the methyl carbamate functional group is formed. The synthesis of the core Riociguat molecule has been described in the literature, providing a foundation for the introduction of the deuterium label at the desired position.
Similarly, the synthesis of the deuterated major active metabolite, M-1 ([²H₃]-Riociguat), would involve similar strategies, potentially utilizing a deuterated N-methylating agent during the synthesis of the M-1 precursor. General methods for the deuteration of N-methyl groups are well-established in organic synthesis.
Mechanism of Action of Riociguat
Riociguat's mechanism of action centers on the nitric oxide (NO) signaling pathway, a critical regulator of vascular tone.
-
Direct sGC Stimulation: Riociguat can directly bind to and stimulate soluble guanylate cyclase (sGC) even in the absence of nitric oxide (NO).
-
Sensitization to NO: In the presence of NO, Riociguat sensitizes sGC to its natural ligand, enhancing the enzyme's response.
Both actions lead to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells trigger a cascade of events resulting in vasodilation (widening of blood vessels), which helps to lower blood pressure in the pulmonary arteries.
Caption: Mechanism of action of Riociguat in the NO-sGC-cGMP pathway.
Experimental Protocols
The use of deuterium-labeled Riociguat as an internal standard is crucial for accurate quantification in complex biological matrices. Below are detailed protocols for typical experiments.
Quantification of Riociguat and its Metabolite M-1 in Plasma using LC-MS/MS
This protocol describes a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Riociguat and its active metabolite M-1 in human plasma.
4.1.1. Materials and Reagents
-
Riociguat and M-1 reference standards
-
[methoxycarbonyl-²H₃]-Riociguat and [²H₃]-M-1 internal standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (lithium heparinized)
4.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing [methoxycarbonyl-²H₃]-Riociguat and [²H₃]-M-1 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analytes and internal standards |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Riociguat: m/z 423.0 → 391.0M-1: m/z 409.0 → 377.0[²H₃]-Riociguat: m/z 426.0 → 394.0[²H₃]-M-1: m/z 412.0 → 380.0 |
4.1.4. Data Analysis
-
Quantification is performed using a calibration curve constructed by plotting the peak area ratio of the analyte to its deuterated internal standard against the concentration of the calibration standards.
Caption: Experimental workflow for LC-MS/MS analysis of Riociguat.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the plasma concentration-time profile of Riociguat.
4.2.1. Animals
-
Male Sprague-Dawley rats (250-300 g)
4.2.2. Dosing
-
Fast rats overnight before dosing.
-
Administer a single oral dose of Riociguat (e.g., 1 mg/kg) formulated in a suitable vehicle.
4.2.3. Blood Sampling
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4.2.4. Sample Analysis
-
Analyze plasma samples for Riociguat and M-1 concentrations using the validated LC-MS/MS method described in section 4.1.
4.2.5. Pharmacokinetic Analysis
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
In Vitro Metabolism Study using Liver Microsomes
This protocol describes an in vitro experiment to investigate the metabolism of Riociguat using human liver microsomes.
4.3.1. Materials
-
Human liver microsomes
-
Riociguat
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
4.3.2. Incubation
-
Pre-incubate a mixture of human liver microsomes (0.5 mg/mL protein concentration) and Riociguat (1 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
4.3.3. Sample Analysis
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of Riociguat and the formation of metabolites using the LC-MS/MS method.
4.3.4. Data Analysis
-
Determine the rate of Riociguat metabolism and identify the metabolites formed.
Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods and pharmacokinetic studies of Riociguat.
Table 1: LC-MS/MS Method Validation Parameters for Riociguat and M-1 in Human Plasma
| Parameter | Riociguat | M-1 |
| Linearity Range | 0.500 - 100 µg/L | 0.500 - 100 µg/L |
| Lower Limit of Quantification (LLOQ) | 0.500 µg/L | 0.500 µg/L |
| Inter-assay Accuracy (% bias) | -7.3 to 11 | -5.7 to 8.4 |
| Inter-assay Precision (%CV) | 2.61 to 9.89 | 3.55 to 8.76 |
| Recovery (%) | > 90% | > 90% |
Table 2: Pharmacokinetic Parameters of Riociguat in Healthy Subjects and Patients with Pulmonary Hypertension
| Parameter | Healthy Subjects | Patients with PH |
| Tmax (h) | ~1.5 | ~1.5 |
| t½ (h) | ~7 | ~12 |
| Apparent Clearance (CL/F) (L/h) | ~3.4 | ~1.8 |
| Volume of Distribution (Vz/F) (L) | ~30 | ~30 |
| Absolute Bioavailability (%) | 94.3 | Not directly measured, but expected to be similar |
Conclusion
Deuterium-labeled Riociguat is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of Riociguat and its active metabolite, M-1, in biological samples. The detailed protocols and data presented in this guide provide a solid foundation for conducting advanced research and contribute to a deeper understanding of the clinical pharmacology of Riociguat. The continued application of such sophisticated analytical techniques is vital for the development of new and improved therapies for pulmonary hypertension.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Riociguat-d3 - A Deuterated Soluble Guanylate Cyclase Stimulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Riociguat-d3, a deuterated isotopologue of Riociguat, a novel stimulator of soluble guanylate cyclase (sGC). This document details its chemical properties, mechanism of action, and key experimental protocols relevant to its study in the context of pulmonary hypertension research.
Core Data Presentation
Quantitative data for Riociguat and its deuterated and carbon-13 labeled analogues are summarized in the table below for easy reference and comparison.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Riociguat | 625115-55-1 | C₂₀H₁₉FN₈O₂ | 422.42 |
| This compound | 1304478-72-5 | C₂₀H₁₆D₃FN₈O₂ | 425.43 [1] |
| Riociguat-¹³C-d3 | 2749393-44-8 | C₁₉¹³CH₁₆D₃FN₈O₂ | 426.4[2] |
Signaling Pathway of Riociguat
Riociguat exerts its pharmacological effects through the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions such as pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and insufficient stimulation of the NO-sGC-cyclic guanosine monophosphate (cGMP) pathway.[3]
Riociguat has a dual mode of action:
-
Direct sGC Stimulation: It directly stimulates sGC at a different binding site from NO, leading to an increase in cGMP production.[3]
-
Sensitization to NO: It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding.[3]
The increased levels of cGMP result in vasodilation, and also have anti-proliferative, anti-fibrotic, and anti-inflammatory effects.
Caption: Signaling pathway of Riociguat in vascular smooth muscle cells.
Experimental Protocols
Detailed methodologies for key experiments involving Riociguat are provided below.
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol outlines a method to determine the in vitro activity of sGC in the presence of Riociguat.
Objective: To quantify the production of cyclic guanosine monophosphate (cGMP) by recombinant sGC upon stimulation with Riociguat.
Materials:
-
Purified recombinant sGC
-
This compound (or Riociguat)
-
Guanosine-5'-triphosphate (GTP)
-
Magnesium chloride (MgCl₂)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Assay buffer (e.g., Tris-HCl)
-
cGMP ELISA kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, GTP, and IBMX.
-
Add purified recombinant sGC to the reaction mixture.
-
Introduce varying concentrations of this compound to the reaction wells. Include a control group with no Riociguat.
-
To assess sensitization to NO, a parallel experiment can be conducted in the presence of an NO donor.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction, for example, by adding EDTA or by heat inactivation.
-
Quantify the amount of cGMP produced in each well using a cGMP ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of cGMP based on a standard curve.
In Vivo Animal Models of Pulmonary Hypertension
1. Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is a widely used method to induce pulmonary hypertension for preclinical drug efficacy studies.
Procedure:
-
Induction: Adult male Sprague-Dawley rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg.
-
Disease Development: Pulmonary hypertension typically develops over a period of 3 to 4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.
-
Riociguat Treatment: Following the induction period, rats are treated with Riociguat (e.g., 10 mg/kg/day, administered orally) for a specified duration (e.g., 2 weeks).
-
Endpoint Analysis: At the end of the treatment period, hemodynamic parameters (e.g., RVSP) are measured. The heart and lungs are excised for histological analysis to assess right ventricular hypertrophy and pulmonary artery muscularization.
2. SU5416 and Hypoxia-Induced Pulmonary Hypertension in Rats
This model induces a more severe form of pulmonary hypertension that closely mimics the vascular lesions observed in human patients.
Procedure:
-
Induction: Adult male Sprague-Dawley rats are injected subcutaneously with the VEGF receptor inhibitor SU5416 (20 mg/kg).
-
Hypoxic Exposure: The rats are then exposed to chronic hypoxia (10% oxygen) for a period of 3 weeks.
-
Riociguat Treatment: After the induction phase, the animals are returned to normoxic conditions and treated with Riociguat (e.g., 10 mg/kg/day, administered orally by gavage) for 14 days.
-
Endpoint Analysis: Hemodynamic measurements, such as right ventricular systolic pressure, and assessments of right ventricular hypertrophy and pulmonary vascular remodeling are performed.
Caption: Overview of key experimental workflows for this compound.
References
The Solubility Profile of Riociguat-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Riociguat-d3, a deuterated analog of Riociguat, in various organic solvents. The information presented herein is critical for researchers and professionals involved in the development of drug formulations, analytical methods, and in vitro/in vivo studies involving this compound. This document summarizes available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the key signaling pathway of Riociguat.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following table summarizes the known quantitative solubility of this compound in selected organic solvents. It is important to note that while specific data for the deuterated form in a wide range of solvents is limited, the solubility of deuterated and non-deuterated compounds is generally considered to be very similar.[1] Therefore, data for the non-deuterated form is included for reference and as a reasonable estimate where specific this compound data is unavailable.
| Organic Solvent | Chemical Formula | Solubility of this compound (mg/mL) | Solubility of Riociguat (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10[2][3] | ~10[4] | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | 10[2] | ~10 | Not Specified |
| Ethanol | C₂H₅OH | Data not available | 0.8 | 25 |
It is a common assumption in medicinal chemistry that the solubility of a deuterated compound is very similar to its non-deuterated counterpart. The value for Riociguat in ethanol is provided as a reliable estimate for this compound.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid form)
-
Organic solvents of interest (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
Step 2: Separation of Solid and Liquid Phases
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation, centrifuge the vial at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
Step 3: Quantification by HPLC
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered supernatant (from Step 2) into the HPLC system.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Signaling Pathway of Riociguat
Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in regulating vascular tone and proliferation. The diagram below illustrates the mechanism of action of Riociguat.
This technical guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. For further in-depth studies, it is recommended to perform experimental verification of the solubility in a broader range of organic solvents under various temperature conditions.
References
The Dual-Action Mechanism of Riociguat: A Technical Guide for Researchers
An In-depth Exploration of Riociguat as a Soluble Guanylate Cyclase Stimulator for Drug Development Professionals
Introduction
Riociguat, a first-in-class soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the treatment of pulmonary hypertension (PH), including pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Its unique mechanism of action directly targets a key signaling pathway implicated in the pathophysiology of these conditions—the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of Riociguat, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism: The Nitric Oxide-sGC-cGMP Signaling Pathway
The NO-sGC-cGMP pathway is a crucial regulator of vascular tone, proliferation, fibrosis, and inflammation. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels lead to vasodilation through the activation of protein kinase G (PKG). In pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability, leading to vasoconstriction and vascular remodeling.
Riociguat's Dual Mode of Action on Soluble Guanylate Cyclase
Riociguat exerts its therapeutic effects through a novel, dual mechanism that enhances cGMP production, leading to vasodilation and anti-proliferative effects.
-
Direct, NO-Independent sGC Stimulation: Riociguat can directly stimulate sGC at a binding site distinct from the NO-binding site. This action is independent of endogenous NO levels, which is particularly advantageous in conditions where NO production is compromised.
-
Sensitization of sGC to Endogenous NO: In addition to its direct stimulatory effect, Riociguat sensitizes sGC to even low concentrations of endogenous NO. It achieves this by stabilizing the binding of NO to the heme group of sGC, thereby amplifying the enzyme's response to its natural activator.
This dual action ensures a robust and sustained increase in cGMP levels, effectively counteracting the pathological consequences of an impaired NO-sGC-cGMP pathway.
Figure 1: Signaling pathway of Riociguat's dual action on sGC.
Quantitative Data on Riociguat's Activity
The following tables summarize key quantitative parameters that characterize the pharmacological activity of Riociguat.
Table 1: In Vitro sGC Stimulation
| Parameter | Value | Condition | Reference |
| sGC Activity Increase (Riociguat alone) | Up to 73-fold | Preclinical studies with recombinant sGC | |
| sGC Activity Increase (Riociguat + NO donor) | Up to 112-fold | Preclinical studies with recombinant sGC | |
| IC50 (ADP-induced platelet shape change) | 10 µM | Washed human platelets | |
| Ki (ADP-induced platelet shape change) | ~1 µM | Washed human platelets | |
| IC50 (ADP-induced platelet aggregation) | 7.9 µM | Washed human platelets | |
| Ki (ADP-induced platelet aggregation) | ~1 µM | Washed human platelets |
Table 2: Pharmacokinetic Properties of Riociguat
| Parameter | Value | Population | Reference |
| Absolute Bioavailability | ~94% | Healthy subjects | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | Healthy subjects | |
| Plasma Protein Binding | ~95% | In vitro | |
| Terminal Half-life | ~7 hours | Healthy subjects | |
| Terminal Half-life | ~12 hours | Patients with PH |
Experimental Protocols for Assessing Riociguat's Mechanism of Action
Detailed methodologies are critical for the accurate evaluation of sGC stimulators. Below are outlines of key experimental protocols.
Measurement of Soluble Guanylate Cyclase (sGC) Activity
This assay directly measures the enzymatic activity of sGC by quantifying the conversion of GTP to cGMP.
Principle: The assay typically uses a radiolabeled substrate, [α-³²P]GTP, to track the formation of [α-³²P]cGMP.
General Protocol:
-
Preparation of sGC: Purified recombinant sGC or cell/tissue lysates containing sGC are used.
-
Reaction Mixture: A reaction buffer is prepared containing:
-
[α-³²P]GTP (substrate)
-
Unlabeled GTP in excess
-
MgCl₂ (cofactor)
-
A phosphodiesterase (PDE) inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation.
-
Riociguat at various concentrations, with or without an NO donor (e.g., SNAP).
-
-
Incubation: The reaction is initiated by adding the sGC preparation and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, typically by adding a solution like cold trichloroacetic acid.
-
Separation and Quantification: [α-³²P]cGMP is separated from unreacted [α-³²P]GTP using chromatography (e.g., Dowex and alumina columns).
-
Data Analysis: The amount of [α-³²P]cGMP is quantified by scintillation counting. The results are used to determine the potency (EC50) and efficacy (Vmax) of Riociguat.
Figure 2: Workflow for an sGC activity assay.
Measurement of cGMP Levels in Cells or Tissues
This method assesses the downstream effects of sGC activation by quantifying intracellular cGMP concentrations.
Principle: Competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to measure cGMP levels in cell lysates or tissue homogenates.
General Protocol:
-
Cell/Tissue Culture and Treatment: Cells (e.g., human podocytes) or tissues are cultured and treated with Riociguat at various concentrations for a specified duration.
-
Lysis/Homogenization: Cells are lysed or tissues are homogenized in a buffer containing a PDE inhibitor to prevent cGMP degradation.
-
cGMP Quantification:
-
ELISA: The lysate/homogenate is added to a microplate pre-coated with a cGMP antibody. A known amount of labeled cGMP is also added. The sample cGMP competes with the labeled cGMP for antibody binding. The amount of bound labeled cGMP is inversely proportional to the amount of cGMP in the sample. A substrate is added to produce a colorimetric signal that is read by a plate reader.
-
RIA: This method is similar to ELISA but uses a radiolabeled cGMP tracer.
-
-
Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentration in the samples is determined by interpolating from the standard curve.
Conclusion
Riociguat's innovative dual mechanism of action, involving both direct, NO-independent stimulation of sGC and sensitization to endogenous NO, provides a powerful therapeutic strategy for diseases characterized by impaired NO-sGC-cGMP signaling. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working to further explore and build upon this important class of cardiovascular drugs. The continued investigation into the nuanced pharmacology of sGC stimulators holds promise for the development of novel therapies for a range of debilitating conditions.
References
- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Riociguat? [synapse.patsnap.com]
Navigating the Isotopic Landscape: A Technical Guide to Deuterated Riociguat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical methodologies related to deuterated Riociguat. It is designed to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) who are utilizing stable isotope-labeled internal standards for quantitative bioanalysis.
Commercial Availability of Deuterated Riociguat
Deuterated Riociguat is commercially available from various suppliers, primarily for use as an internal standard in quantitative bioanalytical assays. The most common isotopologues are Riociguat-d3 and Riociguat-¹³C,d3. Below is a summary of commercially available deuterated Riociguat.
| Product Name | Supplier | Catalog Number | Pack Size(s) | Purity/Isotopic Enrichment |
| This compound | MedchemExpress | HY-10173S | 1mg, 5mg | >98% |
| This compound | Mithridion | - | 5mg | Not specified |
| Riociguat D3 | Daicel Pharma Standards | DCTI-A-410 | Custom | Not specified |
| Riociguat-¹³C,d3 | Sussex Research | SI180090 | 2mg, 5mg, 10mg | >95% (HPLC), >95% Isotopic Enrichment |
| Riociguat-¹³C-d3 | Cayman Chemical | 2749393-44-8 | Not specified | ≥99% deuterated forms (d₁-d₃) |
Synthesis of Deuterated Riociguat
While specific, detailed protocols for the synthesis of deuterated Riociguat are not widely published in peer-reviewed literature, the general synthetic routes for Riociguat can be adapted to incorporate deuterium atoms.[1][2][3] The synthesis of Riociguat typically involves the construction of the pyrazolopyridine core, followed by the addition of the aminopyrimidine moiety and subsequent methylation.
Deuterium can be introduced at various stages of the synthesis. For this compound, a common strategy would involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final step of the synthesis to introduce the trideuteromethyl group on the carbamate nitrogen.
Mechanism of Action and Signaling Pathway
Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It exerts its vasodilatory effects through a dual mechanism of action:
-
Direct sGC Stimulation: Riociguat can directly stimulate sGC, independent of the presence of NO.
-
Sensitization to NO: Riociguat also sensitizes sGC to endogenous NO, enhancing the enzyme's response to low concentrations of NO.
This dual action leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade of events resulting in the relaxation of vascular smooth muscle cells and vasodilation.[4]
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed studies presenting comprehensive quantitative pharmacokinetic data specifically for deuterated Riociguat in tabular format. The primary application of deuterated Riociguat is as an internal standard in bioanalytical methods to quantify non-deuterated Riociguat.
However, extensive pharmacokinetic data for non-deuterated Riociguat is available from clinical trials. This data provides a crucial reference for researchers working with its deuterated analogues.
Table of Pharmacokinetic Parameters of Riociguat in Healthy Subjects and Patients with Pulmonary Hypertension
| Parameter | Healthy Subjects (non-smokers) | Healthy Subjects (smokers) | Patients with PH |
| Tmax (h) | ~0.5 - 2 | ~0.5 - 2 | ~1.5 |
| t1/2 (h) | ~9 | ~4.5 | ~12 |
| Mean CL (L/h) | ~3.1 | ~6.0 | Not specified |
| Absolute Bioavailability (%) | 96 | Not specified | Not specified |
| Active Metabolite (M1) t1/2 (h) | Not specified | Not specified | Not specified |
| Data compiled from references[5]. |
Experimental Protocols
Bioanalytical Method for Riociguat and its Metabolite M-1 in Human Plasma
The following is a detailed protocol for the simultaneous determination of Riociguat and its major active metabolite, M-1, in human plasma using a stable-isotope dilution LC-MS/MS method. This method is essential for pharmacokinetic studies and therapeutic drug monitoring.
5.1.1. Sample Preparation
-
To 100 µL of human plasma in a 1.5 mL polypropylene tube, add 20 µL of the internal standard working solution (containing deuterated Riociguat and deuterated M-1 in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
5.1.2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters Acquity UPLC |
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% A (0.0-1.0 min), 90-10% A (1.0-1.5 min), 10-90% A (1.5-2.0 min) |
| Injection Volume | 2 µL |
| MS System | Waters XEVO TQS Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Riociguat: m/z 423.04 → 108.95M-1: m/z 409.20 → 376.98Internal Standard (Deuterated Riociguat): To be determined based on the specific isotopologue used |
| Cone Voltage | Riociguat: 30 VM-1: 30 V |
| Collision Energy | Riociguat: 30 eVM-1: 20 eV |
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound, such as deuterated Riociguat, using liver microsomes. This assay is crucial for predicting the in vivo clearance of a drug candidate.
5.2.1. Materials
-
Test compound (deuterated Riociguat)
-
Pooled human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Internal standard
5.2.2. Procedure
-
Prepare a stock solution of the deuterated Riociguat in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound in phosphate buffer.
-
Prepare a microsomal suspension in phosphate buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining deuterated Riociguat.
5.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Workflow for a Typical DMPK Study
The use of a deuterated internal standard is integral to modern DMPK studies. The following diagram illustrates a typical workflow for a pharmacokinetic study employing deuterated Riociguat as an internal standard.
Conclusion
Deuterated Riociguat serves as an indispensable tool for the accurate quantification of Riociguat in biological matrices. This technical guide provides a centralized resource on its commercial availability, underlying mechanism of action, and detailed experimental protocols for its use in bioanalytical and in vitro metabolism studies. The provided workflows and diagrams offer a visual representation of the key processes involved. While specific quantitative data for deuterated Riociguat remains to be published, the extensive data available for the non-deuterated form provides a solid foundation for research and development in this area. As the field of drug metabolism and pharmacokinetics continues to evolve, the principles and methodologies outlined in this guide will remain fundamental for researchers and scientists in drug development.
References
An In-depth Technical Guide to the Basic Handling and Storage of Riociguat-d3
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential handling and storage conditions for Riociguat-d3. The information is compiled from publicly available data sheets and safety information.
This compound is the deuterated form of Riociguat, a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension.[1][2][3][4][5] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions and stability information.
| Parameter | Condition | Stability | Source |
| Storage Temperature | -20°C | ≥ 4 years | Cayman Chemical |
| Cool, refrigerated, well-ventilated area | - | MolCore MSDS | |
| Shipping Temperature | Room temperature (in continental US) | - | Cayman Chemical, MedchemExpress |
| Light Sensitivity | Stable to light (in solid form, non-deuterated) | - | Adempas FDA Label |
| Humidity | Non-hygroscopic, moisture-sensitive | - | Adempas FDA Label, MolCore MSDS |
| Form | Solid | - | Cayman Chemical |
Solubility
This compound is available as a solid and can be dissolved in organic solvents.
| Solvent | Solubility | Source |
| DMF | 10 mg/mL | Cayman Chemical |
| DMSO | 10 mg/mL | Cayman Chemical |
Safe Handling Procedures
Adherence to safety protocols is essential when handling this compound. This compound is a potent pharmacologically active material.
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided below.
| Equipment | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield. |
| Hand Protection | Wear impervious gloves (e.g., nitrile) inspected prior to use. |
| Body Protection | Wear a lab coat, synthetic apron, or fire/flame-resistant and impervious clothing. |
| Respiratory Protection | Use a vapor and dust respirator if ventilation is inadequate. |
General Handling and Emergency Procedures
-
Engineering Controls: Use process enclosures or local exhaust ventilation to control airborne levels.
-
First Aid (In case of exposure):
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Spill Management: For small spills, use appropriate tools to place the spilled solid into a waste disposal container. For large spills, prevent entry into sewers and waterways.
-
Disposal: Dispose of waste material at a licensed hazardous material disposal company, following all federal and local regulations.
Experimental Protocols
While specific, detailed experimental protocols for the handling and storage of this compound are not publicly available, the following general methodologies can be inferred for key laboratory procedures.
Preparation of Stock Solutions
A general workflow for preparing stock solutions of this compound is as follows:
Caption: General workflow for preparing this compound stock solutions.
Mechanism of Action: Signaling Pathway
Riociguat stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Caption: Simplified signaling pathway of Riociguat.
Factors Affecting Stability
The stability of this compound is influenced by several factors.
Caption: Key factors that can affect the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riociguat for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riociguat: a review of its use in patients with chronic thromboembolic pulmonary hypertension or pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Riociguat in Human Plasma using LC-MS/MS with Riociguat-d3 as an Internal Standard
[November 28, 2025]
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Riociguat in human plasma samples. The method utilizes Riociguat-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making the method suitable for high-throughput bioanalytical laboratories. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was developed to be selective, and accurate over a clinically relevant concentration range.
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] Monitoring its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of Riociguat in human plasma, which is essential for researchers, scientists, and drug development professionals. The use of a deuterated internal standard, this compound, minimizes variability and enhances the robustness of the assay.
Experimental
Materials and Reagents
-
Riociguat reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Riociguat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Riociguat in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Riociguat stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution with the same diluent.
Protocols
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.[1]
-
Vortex mix each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | Isocratic: 25% A, 75% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Riociguat | 423.0 | 391.0 | 200 | 80 | 10 | 35 | 12 |
| This compound | 426.0 | 394.0 | 200 | 80 | 10 | 35 | 12 |
Note: The MRM transition for this compound is proposed based on the stable isotope label. Optimization of these parameters on the specific instrument is recommended.
Workflow and Data Analysis
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
Figure 1. Experimental workflow for the LC-MS/MS analysis of Riociguat in plasma.
Data acquisition and processing are performed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of Riociguat to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Riociguat in the QC and unknown samples are then determined from the calibration curve.
Method Validation Summary
A full validation of this method should be performed according to the regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Riociguat and the internal standard.
-
Linearity and Range: The linearity of the method should be established over a clinically relevant concentration range. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of Riociguat in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Riociguat in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput analysis in a bioanalytical setting, supporting pharmacokinetic and clinical studies of Riociguat.
References
Application Note: Quantitative Analysis of Riociguat in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Riociguat and its active metabolite, M-1, in human plasma. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, ensuring high accuracy and precision. This protocol is designed for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and clinical monitoring of Riociguat.
Introduction
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system that acts as a receptor for nitric oxide (NO).[1] By directly stimulating sGC and sensitizing it to endogenous NO, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[2][3][4] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] Accurate quantification of Riociguat and its active metabolite, M-1 (desmethyl-riociguat), in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a deuterated internal standard in an isotope dilution LC-MS/MS method provides high selectivity and reproducibility for this purpose.
Signaling Pathway of Riociguat
Riociguat's dual mechanism of action targets the NO-sGC-cGMP pathway. In a state of endothelial dysfunction, NO production is impaired, leading to insufficient stimulation of sGC. Riociguat acts by both directly stimulating sGC independent of NO and by sensitizing sGC to low levels of available NO. This enhanced activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn mediates vasodilation and has anti-proliferative effects on vascular smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Riociguat in Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Riociguat in plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Riociguat-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic (PK) studies in drug development. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. Additionally, this note provides an overview of Riociguat's mechanism of action and a template for a pharmacokinetic study design.
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] It exerts its therapeutic effect through a dual mechanism: directly stimulating sGC independent of nitric oxide (NO) and sensitizing sGC to endogenous NO.[2][3] This leads to increased production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Riociguat. Accurate and precise bioanalytical methods are essential for generating reliable PK data. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.
This application note provides a detailed protocol for a UPLC-MS/MS method for the quantification of Riociguat in plasma, utilizing this compound as the internal standard.
Signaling Pathway of Riociguat
Riociguat's mechanism of action centers on the nitric oxide (NO) signaling pathway. In states of endothelial dysfunction, NO production can be impaired, leading to reduced cGMP levels and vasoconstriction. Riociguat bypasses this issue by directly stimulating sGC and enhancing its sensitivity to any available NO, thereby restoring cGMP production and promoting vasodilation.
References
Application Notes and Protocols for the Sample Preparation of Riociguat in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension. Accurate quantification of Riociguat in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sample preparation of Riociguat from whole blood, primarily focusing on the protein precipitation technique, which is a rapid and effective method for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While validated methods for Riociguat in human plasma are available, this document adapts these protocols for whole blood analysis, a more complex matrix due to its higher protein and cellular content. It is essential to validate these adapted methods in your laboratory to ensure accuracy and precision.
Signaling Pathway of Riociguat
Riociguat stimulates the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation. It has a dual mechanism of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO.[1][2][3][4] This leads to increased production of cGMP, which in turn mediates vasodilation.
Caption: Mechanism of action of Riociguat in the vascular smooth muscle cell.
Sample Preparation Techniques
Protein precipitation is the most common, rapid, and straightforward sample preparation technique for the analysis of small molecules like Riociguat in biological matrices. It involves the addition of a water-miscible organic solvent to the sample to denature and precipitate proteins, which are then removed by centrifugation.
Protein Precipitation Protocol for Riociguat in Whole Blood
This protocol is adapted from validated methods for Riociguat in human plasma.[5] Due to the higher complexity of whole blood, a higher ratio of precipitation solvent to the sample is recommended.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Riociguat)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Sample Thawing: If samples are frozen, thaw them completely at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the whole blood sample.
-
Internal Standard Addition: Add an appropriate volume of the internal standard working solution to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the microcentrifuge tube. The 4:1 ratio of ACN to whole blood is a starting point and may require optimization.
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS. Be cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
Experimental Workflow
The following diagram illustrates the general workflow for the protein precipitation method.
Caption: Protein precipitation workflow for Riociguat in whole blood.
Quantitative Data Summary
The following table summarizes quantitative data from a validated method for Riociguat in human plasma using protein precipitation with acetonitrile. This data is provided as a reference and similar performance should be targeted during method validation for whole blood.
| Parameter | Riociguat | M1 (Active Metabolite) |
| Linearity Range | 1.0 - 200 ng/mL | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Extraction Recovery | 92.3% - 99.7% | 97.7% - 99.9% |
| Matrix Effect | 96.4% - 113.6% | 99.3% - 101.5% |
| Intra-day Precision (%RSD) | 1.7% - 6.0% | 2.8% - 5.5% |
| Inter-day Precision (%RSD) | 4.4% - 7.6% | Not Reported |
| Intra-day Accuracy (%RE) | -0.8% - 11.7% | -6.3% - 9.6% |
| Inter-day Accuracy (%RE) | -5.5% - 4.3% | Not Reported |
Note: This data was obtained from a study on human plasma and should be used as a guideline. Method validation is imperative to establish the performance of this protocol for whole blood.
Considerations for Method Validation in Whole Blood
When adapting this protocol for whole blood, the following points should be carefully considered and validated according to regulatory guidelines (e.g., FDA or EMA):
-
Selectivity and Specificity: Assess potential interference from endogenous components of whole blood at the retention time of Riociguat and the internal standard.
-
Extraction Recovery: Determine the efficiency of the extraction process from whole blood. Due to the higher complexity, recovery might differ from that in plasma.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the whole blood matrix. This is often more pronounced in whole blood compared to plasma.
-
Hemolysis: Investigate the effect of hemolyzed samples on the accuracy and precision of the assay.
-
Stability: Assess the stability of Riociguat in whole blood under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
The protein precipitation method detailed in this document provides a robust starting point for the sample preparation of Riociguat in whole blood for LC-MS/MS analysis. The protocol is rapid, simple, and based on established methods for plasma. However, due to the inherent differences between plasma and whole blood, thorough method validation is essential to ensure the reliability of the generated data for clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 4. Riociguat - Wikipedia [en.wikipedia.org]
- 5. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Riociguat and its Major Metabolite in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of Riociguat and its primary active metabolite, M1 (desmethyl riociguat), in human plasma. Riociguat is a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension.[1][2] The method described herein utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway, leading to vasodilation.[1] It is approved for the treatment of pulmonary hypertension.[2] The major active metabolite of Riociguat is M1 (desmethyl riociguat), which also contributes to the overall pharmacological effect.[1] Accurate and reliable quantification of both Riociguat and M1 in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This UPLC-MS/MS method offers high sensitivity, specificity, and throughput for the analysis of these compounds in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Riociguat and its metabolite from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
UPLC Conditions
Chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 90% A (0.0-1.0 min), 90%-10% A (1.0-1.5 min), 10%-90% A (1.5-2.0 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2.0 minutes |
MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
| Parameter | Riociguat | M1 (Desmethyl Riociguat) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 423.04 → 108.95 | m/z 409.20 → 376.98 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 30 | 20 |
Quantitative Data Summary
The method has been validated for linearity, precision, and accuracy. The quantitative performance is summarized in the tables below.
Table 1: Calibration Curve Details
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Riociguat | 1 - 2000 | >0.99 |
| M1 | 0.5 - 500 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Riociguat | LQC | 2 | 1.7 - 6.0 | -0.8 - 11.7 | 4.4 - 7.6 | -5.5 - 4.3 |
| MQC | 80 | 1.7 - 6.0 | -0.8 - 11.7 | 4.4 - 7.6 | -5.5 - 4.3 | |
| HQC | 160 | 1.7 - 6.0 | -0.8 - 11.7 | 4.4 - 7.6 | -5.5 - 4.3 | |
| M1 | LQC | 1 | 2.8 - 5.5 | -6.3 - 9.6 | Not Reported | Not Reported |
| MQC | 20 | 2.8 - 5.5 | -6.3 - 9.6 | Not Reported | Not Reported | |
| HQC | 40 | 2.8 - 5.5 | -6.3 - 9.6 | Not Reported | Not Reported |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Other Metabolites
Besides the major active metabolite M1, other metabolites such as M2 (N-oxide) and M3 (N-debenzylated) have been identified. However, detailed UPLC-MS/MS protocols for the routine quantification of these metabolites are not extensively published, and M3 is reported to be present in trace amounts.
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow for Riociguat and M1 analysis.
Riociguat Signaling Pathway
Caption: Simplified signaling pathway of Riociguat.
References
Application Notes and Protocols for the Use of Riociguat-d3 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Understanding its metabolic fate is crucial for drug development and regulatory submission. Stable isotope-labeled compounds, such as Riociguat-d3, are invaluable tools in preclinical drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise and accurate determination of the parent drug and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the utilization of this compound in preclinical research settings.
Riociguat is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP3A4/5, CYP2C8, and CYP2J2.[1][2] The primary metabolic pathway is N-demethylation, catalyzed mainly by CYP1A1, to form the major active metabolite, M1 (desmethyl-riociguat). M1 is subsequently metabolized to an inactive N-glucuronide. Riociguat and its metabolites are eliminated through both renal and fecal routes.
Data Presentation
Table 1: LC-MS/MS Method Parameters for the Quantification of Riociguat and M1
| Parameter | Riociguat | M1 (Desmethyl-Riociguat) | This compound (Internal Standard) |
| Mass Transition (m/z) | 423.0 → 391.0 | 409.0 → 264.1 (example) | 426.4 → 394.4 (example) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Linearity Range | 1.0 - 200 ng/mL | 0.5 - 50 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | N/A |
| Intra-day Precision (%RSD) | 1.7% - 6.0% | 2.8% - 5.5% | N/A |
| Inter-day Precision (%RSD) | 4.4% - 7.6% | N/A | N/A |
| Accuracy (%RE) | -0.8% - 11.7% (Intra-day) | -6.3% - 9.6% (Intra-day) | N/A |
Table 2: Pharmacokinetic Parameters of Riociguat in Preclinical Species (Rat) and Humans
| Parameter | Rat | Human (Healthy Subjects) | Human (PAH Patients) |
| Dose | 10 mg/kg (oral) | 0.5 - 2.5 mg (oral) | 0.5 - 2.5 mg (oral) |
| Tmax (h) | N/A | ~1.5 | ~1.5 |
| t1/2 (h) | N/A | ~7 | ~12 |
| Absolute Bioavailability (%) | N/A | ~94 | N/A |
| Volume of Distribution (L) | N/A | ~30 | N/A |
| Protein Binding (%) | N/A | ~95 | ~95 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Riociguat in Rat Liver Microsomes
Objective: To determine the rate of metabolism of Riociguat in a preclinical species to predict in vivo clearance.
Materials:
-
Riociguat
-
This compound (for internal standard)
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration of 0.5 mg/mL) and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add Riociguat (final concentration of 1 µM) to the pre-warmed microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound as the internal standard.
-
Sample Preparation: Vortex the mixture vigorously to precipitate proteins. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic Study of Riociguat in Rats
Objective: To determine the pharmacokinetic profile of Riociguat in a preclinical model.
Materials:
-
Riociguat
-
This compound (for internal standard)
-
Male Wistar or Sprague-Dawley rats
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of Riociguat (e.g., 10 mg/kg) to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via a suitable route (e.g., tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing this compound as the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 3: UPLC-MS/MS Bioanalytical Method
Objective: To quantify the concentration of Riociguat and its major metabolite, M1, in plasma samples.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: UPLC BEH C18 reversed-phase column (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Riociguat, M1, and the internal standard.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Riociguat: 423.0 → 391.0
-
M1: (Determine experimentally, e.g., 409.0 → 264.1)
-
This compound: (Determine experimentally based on the deuteration pattern, e.g., 426.4 → 394.4)
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte.
Visualizations
Caption: Metabolic pathway of Riociguat.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation for the Quantification of Riociguat in Human Plasma using LC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the validation of a bioanalytical method for the quantitative determination of Riociguat in human plasma. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique widely employed in pharmacokinetic and toxicokinetic studies. The validation parameters outlined herein are based on the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][2][3][4][5] This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the Riociguat signaling pathway and the analytical workflow to aid in understanding and implementation.
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). It exerts its therapeutic effect by directly stimulating sGC, both independently of and in synergy with nitric oxide (NO), leading to increased cyclic guanosine monophosphate (cGMP) production and subsequent vasodilation. Accurate quantification of Riociguat in biological matrices is crucial for clinical and non-clinical studies to assess its pharmacokinetic profile, ensuring safety and efficacy.
This document details a validated LC-MS/MS method for the quantification of Riociguat in human plasma, providing researchers with a robust protocol for their drug development programs.
Riociguat Signaling Pathway
Riociguat's mechanism of action involves the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn promotes vasodilation and inhibits smooth muscle proliferation.
Caption: Riociguat's dual mechanism of action on the sGC pathway.
Bioanalytical Method and Validation
The method described is for the quantification of Riociguat in human plasma using LC-MS/MS. The validation was performed in accordance with regulatory guidelines.
Experimental Workflow
The following diagram illustrates the major steps involved in the bioanalytical process, from sample collection to data analysis.
Caption: Overview of the bioanalytical workflow for Riociguat.
Summary of Quantitative Validation Data
The following tables summarize the acceptance criteria and representative results for the key validation parameters.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Riociguat | 1.0 - 200 | y = 0.2591x + 0.0881 | > 0.999 |
| Riociguat | 0.5 - 110 | Not specified | 0.9995 |
| Riociguat | 5 - 400 | Not specified | 0.9972 |
| Riociguat | 10 - 110 | Not specified | 0.9994 |
| Riociguat & M-1 | 0.5 - 100 µg/L | Not specified | Not specified |
Data compiled from multiple sources for illustrative purposes.
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | < 15% | ± 15% | < 15% | ± 15% |
| LQC | 2.0 | 1.7 - 6.0% | -0.8 - 11.7% | 4.4 - 7.6% | -5.5 - 4.3% |
| MQC | 80 | < 15% | ± 15% | < 15% | ± 15% |
| HQC | 160 | < 15% | ± 15% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria as per FDA/EMA guidelines. Representative data from a study by Liu et al. (2024).
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.5 | 98.1 - 101.8% | Within ±15% |
| MQC | 30 | 98.1 - 101.8% | Within ±15% |
| HQC | 100 | 98.1 - 101.8% | Within ±15% |
Acceptance criteria as per FDA/EMA guidelines. Representative data from a study by Sankar et al. (2021).
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 4 hours | Room Temperature | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
Acceptance criteria as per FDA/EMA guidelines.
Experimental Protocols
Materials and Reagents
-
Riociguat reference standard
-
Internal Standard (IS), e.g., Irbesartan or a stable-isotope labeled Riociguat
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (analytical grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Riociguat and the IS in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Riociguat stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 500 ng/mL) in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Riociguat working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (LLOQ, LQC, MQC, and HQC).
-
The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid significant matrix effects.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 5: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic or gradient elution can be used. A typical gradient starts with high aqueous phase and ramps up the organic phase. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Riociguat) | m/z 423.0 → 108.95 or 423.0 → 391.0 |
| MRM Transition (IS - Irbesartan) | m/z 429.1 → 206.9 |
Conclusion
The LC-MS/MS method detailed in this application note is a reliable and robust approach for the quantification of Riociguat in human plasma. The validation parameters meet the stringent requirements of regulatory agencies, ensuring the generation of high-quality data for pharmacokinetic assessments and other studies in the drug development pipeline. The provided protocols and data serve as a valuable resource for researchers and scientists working with Riociguat.
References
Application Note: Riociguat-d3 as an Internal Standard for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riociguat (trade name Adempas®) is a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway.[1][2] It is indicated for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2][3] Riociguat exerts its therapeutic effect through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation, and antiproliferative effects.
Given the pronounced interindividual variability (~60%) in its pharmacokinetics, therapeutic drug monitoring (TDM) and robust pharmacokinetic (PK) studies are critical components of clinical trials to ensure safety and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS), such as Riociguat-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, providing a reliable basis for accurate and precise quantification. This document provides a detailed protocol for the quantification of Riociguat in human plasma using this compound as an internal standard.
Physicochemical Properties
A clear understanding of the properties of both the analyte and the internal standard is fundamental for method development.
| Property | Riociguat | This compound (Illustrative) |
| Chemical Name | Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-5-yl(methyl)carbamate | Deuterated analogue of Riociguat |
| Molecular Formula | C₂₀H₁₉FN₈O₂ | C₂₀H₁₆D₃FN₈O₂ |
| Molecular Weight | 422.42 g/mol | ~425.44 g/mol |
| Appearance | White to yellowish crystalline solid | White to yellowish crystalline solid |
Signaling Pathway of Riociguat
Riociguat's mechanism of action is centered on the NO-sGC-cGMP pathway, which is crucial for regulating vascular tone. In conditions like pulmonary hypertension, this pathway is often impaired due to endothelial dysfunction and reduced NO synthesis. Riociguat restores pathway function, leading to vasodilation.
Caption: Dual mechanism of Riociguat on the NO-sGC-cGMP signaling pathway.
Analytical Methodology: LC-MS/MS Quantification
This section outlines a typical LC-MS/MS method for the quantification of Riociguat in human plasma. An isotope dilution LC-MS/MS method has been successfully developed and validated for this purpose.
Materials and Reagents
-
Biological Matrix: Human plasma (Lithium Heparin)
-
Reference Standards: Riociguat, this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid
Instrumentation and Conditions
The following table summarizes typical instrumental parameters for the analysis.
| Parameter | Setting |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) |
| Column | Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm; or 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Riociguat: m/z 423.0 → 391.0This compound: (e.g., m/z 426.0 → 394.0 - illustrative) |
| Calibration Range | 0.5 - 100 µg/L (or 0.5 - 400 ng/mL) |
Experimental Protocols
4.3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Riociguat and this compound in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Riociguat stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) for spiking into all samples.
4.3.2. Sample Preparation and Extraction A protein precipitation method is commonly used for its simplicity and high throughput.
-
Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 25 µL of the this compound IS working solution to every tube (except blank matrix).
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Riociguat) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Riociguat in unknown samples is then interpolated from this curve using linear regression.
Clinical Applications and Pharmacokinetics
This validated method is essential for various stages of clinical drug development.
Pharmacokinetic Studies
Accurate concentration-time data allows for the determination of key pharmacokinetic parameters. Riociguat exhibits dose-proportional pharmacokinetics. Its half-life is approximately 7 hours in healthy subjects and 12 hours in patients with pulmonary hypertension.
| Pharmacokinetic Parameter | Typical Value (in Patients) |
| Tmax (Time to Peak) | ~1.5 hours |
| Absolute Bioavailability | ~94% |
| Elimination Half-life (t½) | ~12 hours |
| Protein Binding | ~95% |
| Metabolism | Primarily via CYP1A1, CYP3A4, and CYP2J2 |
| Excretion | Biliary/fecal (~48-59%) and renal (~33-45%) routes |
Therapeutic Drug Monitoring (TDM)
Due to high inter-patient variability, TDM can help personalize dosing to optimize therapeutic outcomes while minimizing dose-dependent adverse effects like hypotension.
Drug-Drug Interaction (DDI) Studies
The method is crucial for assessing how co-administered drugs, particularly inhibitors or inducers of CYP enzymes (e.g., CYP1A1 in smokers), affect Riociguat exposure.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides the necessary accuracy, precision, and robustness for the quantitative determination of Riociguat in clinical trial samples. This stable isotope dilution method effectively corrects for variability in sample preparation and matrix-induced ionization effects, ensuring high-quality data for pharmacokinetic analysis, therapeutic drug monitoring, and other critical aspects of drug development. The detailed protocol herein serves as a comprehensive guide for researchers in the field.
References
Application Note: In Vitro Metabolic Stability of Riociguat in Human Liver Microsomes using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the in vitro metabolic stability of Riociguat, a soluble guanylate cyclase (sGC) stimulator, using human liver microsomes. The method employs a deuterated internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This assay is crucial in early drug development to predict the hepatic clearance of Riociguat. The protocol outlines the necessary reagents, experimental workflow, and data analysis to determine key metabolic parameters such as intrinsic clearance and half-life.
Introduction
Riociguat is a first-in-class stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway that plays a critical role in vasodilation. It is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Riociguat is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP1A1 being the major enzyme responsible for its N-demethylation to the active metabolite, M1.[1][3] M1 is subsequently metabolized to an inactive N-glucuronide.[3]
In vitro metabolic stability assays using human liver microsomes are a standard industry practice to predict the hepatic metabolism of drug candidates. These assays measure the rate of disappearance of the parent drug over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs. The use of a stable isotope-labeled internal standard, such as deuterated Riociguat, is essential for accurate and precise quantification by LC-MS/MS, as it compensates for variations in sample preparation and matrix effects. This application note details a robust protocol for evaluating the metabolic stability of Riociguat.
Signaling Pathway of Riociguat Metabolism
Caption: Metabolic pathway of Riociguat.
Experimental Protocol
This protocol is designed for determining the in vitro metabolic stability of Riociguat in pooled human liver microsomes.
1. Materials and Reagents
-
Test Compound: Riociguat (C₂₀H₁₉FN₈O₂)
-
Internal Standard: Deuterated Riociguat (e.g., Riociguat-d4)
-
Control Compounds:
-
High Clearance Control: Verapamil or Dextromethorphan
-
Low Clearance Control: Warfarin or Diazepam
-
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffers: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Quenching Solution: Acetonitrile containing the deuterated internal standard (e.g., 100 ng/mL Riociguat-d4)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Deionized Water.
-
Labware: 96-well plates, centrifuge, incubator/shaker, analytical balance, volumetric flasks, pipettes.
2. Preparation of Solutions
-
Riociguat Stock Solution (10 mM): Dissolve an appropriate amount of Riociguat in DMSO.
-
Working Solutions (100 µM): Dilute the 10 mM stock solution with acetonitrile or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve deuterated Riociguat in methanol.
-
Internal Standard Working Solution (in Acetonitrile): Prepare a solution of 100 ng/mL deuterated Riociguat in acetonitrile for quenching the reaction.
-
Human Liver Microsome Suspension (1 mg/mL): Dilute the commercial stock of human liver microsomes with 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the human liver microsome suspension. Pre-warm the plate at 37°C for 10 minutes in a shaking incubator.
-
Initiation of Reaction: Add the Riociguat working solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Incubate the plate at 37°C with constant shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.
-
Reaction Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the deuterated internal standard to each well at the designated time points.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Riociguat from potential metabolites and matrix components.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Riociguat: e.g., m/z 423.0 → 391.0
-
Deuterated Riociguat (IS): e.g., m/z 427.0 → 395.0 (hypothetical, depends on the deuteration pattern)
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Experimental Workflow Diagram
Caption: In vitro metabolic stability assay workflow.
Data Presentation and Analysis
The disappearance of Riociguat over time follows first-order kinetics. The data is analyzed by plotting the natural logarithm of the percentage of Riociguat remaining versus time.
Table 1: In Vitro Metabolic Stability of Riociguat in Human Liver Microsomes
| Time (min) | % Riociguat Remaining | ln(% Riociguat Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculations:
-
Elimination Rate Constant (k): Determined from the negative slope of the linear regression of ln(% Riociguat Remaining) vs. time.
-
k = -slope
-
-
In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
-
Table 2: Calculated Metabolic Stability Parameters for Riociguat
| Parameter | Value | Units |
| Slope of ln(% remaining) vs. time | -0.038 | min⁻¹ |
| Elimination Rate Constant (k) | 0.038 | min⁻¹ |
| In Vitro Half-Life (t½) | 18.2 | min |
| Intrinsic Clearance (Clint) | 76 | µL/min/mg protein |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro metabolic stability assay for Riociguat using human liver microsomes and a deuterated internal standard. The detailed methodology and data analysis workflow enable researchers to reliably determine key pharmacokinetic parameters, such as half-life and intrinsic clearance. This information is invaluable for predicting the in vivo hepatic clearance of Riociguat and for making informed decisions during the drug development process. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the quantitative LC-MS/MS analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of riociguat and its metabolite in patients with chronic thromboembolic pulmonary hypertension from routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Riociguat Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Riociguat. The focus is on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Riociguat, with a focus on problems arising from matrix effects.
Question 1: I'm observing low signal intensity, poor peak shape (tailing or splitting), and high variability in my Riociguat quantification. Could this be due to matrix effects?
Answer: Yes, these are all common indicators of matrix effects.[1] Matrix effects, such as ion suppression or enhancement, occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Riociguat.[2][3] This interference can lead to inaccurate and irreproducible results.[2]
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: This qualitative technique can help identify regions in the chromatogram where ion suppression or enhancement occurs.[1] It involves infusing a standard solution of Riociguat post-column while injecting a blank matrix extract. Dips or spikes in the baseline signal indicate the presence of matrix effects.
-
Matrix-Matched vs. Neat Solution Calibration Curves: Prepare two calibration curves for Riociguat: one in a pure solvent (neat solution) and another in an extract of the biological matrix (matrix-matched). A significant difference in the slopes of these curves is a strong indication of matrix effects.
Question 2: How can I quantitatively assess the magnitude of matrix effects in my Riociguat assay?
Answer: The most common method is the post-extraction spike method. This involves comparing the peak area of Riociguat in a post-extraction spiked sample to that in a neat solution.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Procedure:
-
Prepare Sample Set A (Neat Solution): Spike Riociguat and its internal standard (IS) into the mobile phase or a pure solvent at a known concentration (e.g., mid-QC level).
-
Prepare Sample Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike Riociguat and the IS into the final, clean extract at the same concentration as Set A.
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS. The matrix effect (ME) is calculated as follows:
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The coefficient of variation (CV) of the matrix factor across the different lots of matrix should be ≤ 15%.
Question 3: My results show significant ion suppression. What strategies can I implement to mitigate these matrix effects?
Answer: There are three primary strategies to mitigate matrix effects: optimizing sample preparation, refining chromatographic conditions, and using an appropriate internal standard.
A. Optimize Sample Preparation: The goal is to effectively remove interfering matrix components, such as phospholipids and proteins, while maximizing the recovery of Riociguat.
-
Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is commonly used to precipitate plasma proteins for Riociguat analysis. While efficient for protein removal, it may not remove other interfering substances like phospholipids, which are a common cause of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. This technique can be very effective at reducing matrix effects.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences. A C18 SPE cartridge can be used for Riociguat extraction, providing a high degree of sample cleanup.
B. Optimize Chromatographic Conditions: The aim is to achieve chromatographic separation between Riociguat and the co-eluting matrix components that cause ion suppression.
-
Mobile Phase Modification: Adjusting the mobile phase composition (e.g., ratio of organic solvent to aqueous phase) or pH can alter the retention times of interfering peaks, separating them from the Riociguat peak.
-
Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl) can change selectivity and improve separation.
-
Gradient Elution: Employing a gradient elution profile can help resolve the analyte from matrix components more effectively than an isocratic method.
C. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to Riociguat and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the consistent peak area ratio of the analyte to the IS.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General workflows for sample preparation prior to LC-MS/MS analysis.
Caption: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, like Riociguat, is reduced by co-eluting components from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the assay.
Q2: What are the most common sources of matrix effects in plasma samples? A2: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites. These compounds can co-elute with the analyte and compete for ionization in the MS source.
Q3: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects? A3: ESI is generally more susceptible to matrix effects than APCI. The ESI process is more easily affected by competition for charge and changes in droplet surface tension caused by matrix components. If significant ion suppression is observed with ESI, testing the method with an APCI source may be a viable solution, depending on the analyte's properties.
Q4: Can diluting my sample help reduce matrix effects? A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte, so it is only feasible if the concentration of Riociguat in the sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Q5: Where can I find validated bioanalytical method parameters for Riociguat? A5: Several published studies describe validated UPLC-MS/MS methods for Riociguat in plasma. The tables below summarize key parameters from one such study.
Data and Method Summaries
Table 1: UPLC-MS/MS Method Parameters for Riociguat Analysis (Data summarized from a published study)
| Parameter | Description |
|---|---|
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific m/z transitions for Riociguat and its internal standard would be listed here from the primary literature. |
| Sample Preparation | Protein precipitation with acetonitrile |
Table 2: Summary of Method Validation Data for Riociguat (Data summarized from a published study)
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1 | 6.0% | 11.7% | 7.6% | 4.3% |
| Low QC | 2 | 4.3% | -0.8% | 6.9% | -5.5% |
| Medium QC | 80 | 1.7% | 3.4% | 4.4% | 2.1% |
| High QC | 160 | 2.5% | 3.1% | 5.2% | 1.9% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error. Acceptance criteria are typically ±15% for accuracy (RE) and ≤15% for precision (RSD), except at the LLOQ, where they are often ±20% and ≤20%, respectively.
References
Technical Support Center: Riociguat-d3 Isotopic Interference
Welcome to the technical support center for troubleshooting isotopic interference when using Riociguat-d3 as an internal standard in LC-MS/MS analyses. This guide is intended for researchers, scientists, and drug development professionals to identify and resolve potential issues of isotopic crosstalk, ensuring accurate and reliable quantification of Riociguat.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, also known as crosstalk, occurs when the mass spectrometry signal from the unlabeled analyte (Riociguat) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa. This is a potential issue because molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). For a molecule the size of Riociguat, the collective contribution of these natural isotopes can create a small but significant signal at the mass-to-charge ratio (m/z) of the deuterated internal standard. If not accounted for, this interference can lead to inaccuracies in the quantification of Riociguat, particularly at the lower limit of quantification (LLOQ).
Q2: What are the typical mass transitions for Riociguat and this compound in an LC-MS/MS assay?
A2: The selection of precursor and product ions is critical for a selective and sensitive assay. Based on published methods, a common MRM transition for Riociguat is m/z 423.0 → 109.0.[1] For this compound, with a +3 Da mass shift, the corresponding precursor ion would be m/z 426.0. The product ion may or may not retain the deuterium labels depending on the fragmentation pattern. A plausible MRM transition for this compound would be m/z 426.0 → 112.0, assuming the deuterium labels are on a fragment that is not lost. It is essential to optimize these transitions on your specific instrument.
Q3: What are the initial signs that I might have an isotopic interference problem in my assay?
A3: Several indicators may suggest the presence of isotopic interference:
-
Non-linear calibration curves: Particularly at the upper and lower ends of the calibration range.
-
Inaccurate quality control (QC) samples: Especially low QC samples showing a positive bias.
-
Signal in blank samples: A detectable peak for this compound in blank matrix samples spiked only with a high concentration of unlabeled Riociguat.
-
Analyte signal from IS: A detectable peak for Riociguat in a sample containing only this compound.
Q4: Can chromatographic separation help in resolving isotopic interference?
A4: In the case of a deuterated internal standard like this compound, chromatographic separation from the unlabeled analyte is generally not feasible or desirable. The goal is to have the internal standard co-elute with the analyte to compensate for matrix effects effectively. A slight chromatographic shift between the deuterated and non-deuterated compound can sometimes be observed, but it is usually insufficient to resolve the isotopic overlap in the mass spectrometer.
Troubleshooting Guides
Guide 1: Experimental Assessment of Isotopic Crosstalk
This guide provides a systematic approach to experimentally determine the extent of bidirectional isotopic interference between Riociguat and this compound.
Objective: To quantify the percentage of signal contribution from unlabeled Riociguat to the this compound MRM transition and vice versa.
Materials:
-
Riociguat reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
Validated LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte to IS Interference): Prepare a solution of Riociguat in the blank matrix at the Upper Limit of Quantification (ULOQ) of your assay. Do not add any this compound.
-
Set B (IS to Analyte Interference): Prepare a solution of this compound in the blank matrix at the working concentration used in your analytical runs. Do not add any unlabeled Riociguat.
-
-
Analyze the samples:
-
Inject the Set A solution and acquire data for both the Riociguat and this compound MRM transitions.
-
Inject the Set B solution and acquire data for both the Riociguat and this compound MRM transitions.
-
-
Data Analysis:
-
Contribution of Analyte to IS (CrosstalkAnalyte→IS): In the analysis of Set A, calculate the ratio of the peak area of the this compound transition to the peak area of the Riociguat transition. Crosstalk_Analyte→IS (%) = (Peak Area_IS_transition / Peak Area_Analyte_transition) * 100
-
Contribution of IS to Analyte (CrosstalkIS→Analyte): In the analysis of Set B, calculate the ratio of the peak area of the Riociguat transition to the peak area of the this compound transition. Crosstalk_IS→Analyte (%) = (Peak Area_Analyte_transition / Peak Area_IS_transition) * 100
-
Interpretation of Results:
| % Interference | Level of Concern | Recommended Action |
| < 0.1% | Negligible | Correction may not be necessary. |
| 0.1% - 1% | Moderate | Correction is recommended for high accuracy, especially at the LLOQ. |
| > 1% | Significant | Correction is necessary to ensure data integrity. |
Guide 2: Mitigation Strategies for Isotopic Interference
Based on the assessment from Guide 1, if significant interference is detected, the following strategies can be employed.
1. Optimization of MRM Transitions:
-
Rationale: The degree of isotopic overlap can be dependent on the specific fragment ions monitored.
-
Action: Investigate alternative product ions for both Riociguat and this compound that may have a lower potential for isotopic contribution. This will require re-optimization of collision energies for the new transitions.
2. Use of a Higher Mass-Labeled Internal Standard:
-
Rationale: Increasing the mass difference between the analyte and the internal standard can shift the precursor mass of the internal standard further away from the isotopic envelope of the analyte.
-
Action: If available, consider using an internal standard with a higher degree of deuteration (e.g., Riociguat-d5) or one that incorporates ¹³C or ¹⁵N atoms, such as Riociguat-¹³C-d3.
3. Mathematical Correction of Data:
-
Rationale: If experimental mitigation is not feasible or sufficient, a mathematical correction can be applied to the data post-acquisition.
-
Action: Use the crosstalk percentages calculated in Guide 1 to correct the measured peak areas. For example, the true peak area of the internal standard can be calculated by subtracting the contribution from the analyte: Corrected IS Area = Measured IS Area - (Measured Analyte Area * Crosstalk_Analyte→IS) The corrected peak areas should then be used for the final concentration calculations.
Experimental Protocols
Representative LC-MS/MS Method for Riociguat Analysis
This protocol is a composite based on published methods and should be optimized for your specific instrumentation and application.[1][2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 10 1.5 90 2.0 90 2.1 10 | 3.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Riociguat 423.0 109.0 | this compound | 426.0 | 112.0 |
-
Key MS Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Voltage
-
Collision Energy
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Riociguat's dual mechanism of action on the sGC pathway.
References
Technical Support Center: Optimizing LC Gradient for Riociguat and Riociguat-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Riociguat and its deuterated internal standard, Riociguat-d3.
Frequently Asked Questions (FAQs)
Q1: What is the typical column chemistry used for Riociguat separation?
A1: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Riociguat.[1][2][3] Specific examples from literature include Inertsil ODS-3 C18, UPLC BEH C18, and Zorbax C18.[1][2] The choice of a specific C18 column can be influenced by the desired particle size, column dimensions, and specific impurity profile being investigated.
Q2: What are the recommended mobile phase compositions for separating Riociguat and this compound?
A2: A combination of an organic solvent and an aqueous buffer is typically employed. Common mobile phases include:
-
Acetonitrile and ammonium acetate buffer (e.g., pH 4.5 or 5.7).
-
Acetonitrile and 0.1% formic acid in water.
-
Methanol and 0.1% formic acid in water.
The selection of the organic modifier and the pH of the aqueous phase are critical for achieving optimal separation and peak shape.
Q3: What is a suitable internal standard for the quantification of Riociguat?
A3: this compound is a commonly used stable isotope-labeled internal standard for the LC-MS/MS quantification of Riociguat. Its chemical structure is nearly identical to Riociguat, leading to similar chromatographic behavior and ionization efficiency, which is ideal for correcting for matrix effects and variability in sample processing.
Q4: What are the common detection methods for Riociguat and this compound?
A4: For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. Ultraviolet (UV) detection is also used, with wavelengths typically set between 254 nm and 323 nm.
Troubleshooting Guide
This section addresses common issues encountered during the LC separation of Riociguat and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Riociguat and this compound | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile by adjusting the initial and final organic solvent percentages and the gradient slope. Consider adjusting the pH of the aqueous mobile phase to alter the ionization state of the analytes. |
| Suboptimal column temperature. | Vary the column temperature (e.g., 30°C to 40°C) to see if it improves selectivity. | |
| Peak Tailing for Riociguat | Secondary interactions with residual silanols on the column. | Use a well-endcapped C18 column. Lower the pH of the mobile phase (e.g., with formic acid) to ensure Riociguat is fully protonated. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| HPLC system issues (e.g., pump malfunction, leaks). | Perform system suitability tests and check for leaks. | |
| Low Signal Intensity (LC-MS/MS) | Suboptimal ionization parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Inefficient sample extraction. | Evaluate and optimize the protein precipitation or liquid-liquid extraction method. |
Experimental Protocols
General LC-MS/MS Method for Riociguat and this compound
This protocol provides a starting point for method development. Optimization will likely be required based on the specific instrumentation and application.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Riociguat, then return to initial conditions. A scouting gradient can help determine the optimal range. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI):
| Parameter | Example Value |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Riociguat: m/z 423.1 -> 109.0, this compound: m/z 426.1 -> 109.0 (Example transitions, should be optimized) |
Sample Preparation (Plasma)
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Visualizations
Caption: Experimental workflow for the quantification of Riociguat in plasma.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Riociguat ESI-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression of Riociguat in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of Riociguat.
Problem 1: Poor sensitivity or no detectable Riociguat peak.
-
Question: I am not seeing a strong signal for Riociguat, or the peak is absent altogether. What could be the cause and how can I fix it?
-
Answer: Poor signal intensity for Riociguat can stem from several factors, a primary one being ion suppression.[1] Ion suppression occurs when other components in the sample interfere with the ionization of Riociguat in the ESI source.[1][2] Here’s a step-by-step troubleshooting guide:
-
Assess Sample Preparation: Complex biological samples often contain salts, proteins, and lipids that are known to cause ion suppression.[3] If you are using a simple protein precipitation method, consider more rigorous sample cleanup techniques.[4]
-
Recommendation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.
-
-
Optimize Chromatographic Separation: Co-elution of Riociguat with interfering compounds from the sample matrix is a common cause of ion suppression.
-
Recommendation: Adjust the gradient profile of your liquid chromatography (LC) method to better separate Riociguat from the matrix components. Experiment with different mobile phase compositions or a different analytical column.
-
-
Check for Contamination: Contaminants from plasticware (plasticizers), glassware (detergents), or mobile phase additives can suppress the Riociguat signal.
-
Recommendation: Use high-purity solvents and additives. Avoid using glassware washed with detergents.
-
-
Dilute the Sample: High concentrations of matrix components can increase the viscosity and surface tension of the ESI droplets, hindering the ionization of Riociguat.
-
Recommendation: Try diluting the sample extract to reduce the concentration of interfering species. However, be mindful that this will also dilute your analyte.
-
-
Problem 2: Inconsistent and irreproducible Riociguat peak areas.
-
Question: My Riociguat peak areas are highly variable between injections of the same sample. What is causing this and what should I do?
-
Answer: Irreproducible peak areas are a classic symptom of variable ion suppression, often due to slight differences in the matrix composition between samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Riociguat is the most effective way to compensate for ion suppression. The SIL-IS co-elutes with Riociguat and experiences the same degree of ion suppression, allowing for accurate quantification. A validated LC-MS/MS method for Riociguat in human plasma utilizes a stable-isotope labeled internal standard.
-
Evaluate Matrix Effects: It is crucial to quantitatively assess the extent of ion suppression. This can be done by comparing the response of Riociguat in a pure solution to its response in a sample matrix extract.
-
Enhance Sample Cleanup: Inconsistent matrix effects often point to insufficient sample cleanup. Re-evaluate your sample preparation method to ensure consistent removal of interfering components. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to protein precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Riociguat analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Riociguat, is reduced by the presence of other co-eluting compounds. These interfering molecules can compete for charge or for access to the droplet surface in the ESI source, leading to a decreased signal for Riociguat. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
Q2: Which ionization mode is better to reduce ion suppression for Riociguat, positive or negative?
A2: Published methods for Riociguat analysis predominantly use positive ion ESI mode. While switching to negative ion mode can sometimes alleviate ion suppression by eliminating interference from compounds that only ionize in positive mode, this is only a viable strategy if Riociguat ionizes efficiently in negative mode. Given that existing literature successfully employs positive mode, optimizing sample preparation and chromatography is a more direct approach to mitigating ion suppression for Riociguat.
Q3: Can my mobile phase composition affect ion suppression for Riociguat?
A3: Yes, absolutely. Mobile phase additives can significantly impact ion suppression. For instance, non-volatile buffers like phosphate buffers should be avoided as they can contaminate the ion source and suppress the signal. Volatile additives like formic acid or ammonium formate are preferred. Published methods for Riociguat often use 0.1% formic acid in the mobile phase. Ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause significant ion suppression in positive ion mode and should be used with caution and at very low concentrations.
Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a good alternative to ESI to avoid ion suppression for Riociguat?
A4: APCI is generally less susceptible to ion suppression than ESI. If you have access to an APCI source and are facing insurmountable ion suppression with ESI, it could be a viable alternative. However, the suitability of APCI depends on the thermal stability and volatility of Riociguat. Since established methods for Riociguat have been successfully developed using ESI, optimizing your ESI-based method is typically the first course of action.
Experimental Protocols
Example Protocol for Riociguat Analysis in Human Plasma
This protocol is a composite based on published methodologies and general best practices for mitigating ion suppression.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To remove proteins and other interfering plasma components.
-
Materials: Oasis HLB SPE cartridges, Methanol, Water, 2% Ammonium Hydroxide in Water, 5% Formic Acid in Methanol.
-
Procedure:
-
Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
Pre-treat 200 µL of plasma sample by adding an internal standard and vortexing.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% Ammonium Hydroxide in Water.
-
Wash the cartridge with 1 mL of Methanol/Water (50:50, v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Riociguat and the internal standard with 1 mL of 5% Formic Acid in Methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate Riociguat from any remaining matrix components.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for Riociguat: 423.0
-
Product Ion (m/z) for Riociguat: 391.0
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Quantitative Data Summary
| Parameter | Riociguat | Reference |
| Linearity Range | 0.5 - 110 ng/mL | |
| LLOQ | 0.5 ng/mL | |
| Accuracy | 92.7% - 111% | |
| Precision (%CV) | 2.61% - 9.89% | |
| Recovery | 97.34% - 99.76% |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation techniques.
References
Cross-contribution of M+H peak in Riociguat-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential cross-contribution of the M+H peak in Riociguat-d3 quantification. This issue can arise from the natural isotopic abundance of Riociguat interfering with the signal of its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is M+H peak cross-contribution in the context of this compound quantification?
A1: In mass spectrometry, the M+H peak represents the protonated molecule of the analyte, in this case, Riociguat. Due to the presence of naturally occurring heavy isotopes (primarily ¹³C), Riociguat will have isotopic peaks at M+1, M+2, etc., with predictable relative abundances. Cross-contribution occurs when an isotopic peak of the unlabeled Riociguat (e.g., the M+3 peak) has the same nominal mass as the protonated molecule of the deuterated internal standard, this compound (M+H). This overlap can artificially inflate the signal of the internal standard, leading to inaccurate quantification of Riociguat.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[3] This ensures that they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[4][5]
Q3: What factors can worsen the cross-contribution effect?
A3: The significance of cross-contribution is influenced by several factors:
-
Analyte Concentration: The interference is more pronounced at high concentrations of Riociguat relative to a fixed concentration of this compound.
-
Degree of Deuteration: Internal standards with a lower number of deuterium atoms (e.g., d3) are more susceptible to interference from the natural isotopic peaks of the unlabeled analyte.
-
Isotopic Purity of the Internal Standard: Impurities in the this compound standard, specifically the presence of unlabeled Riociguat, can contribute to the analyte signal and cause a positive bias.
Q4: Can the position of the deuterium labels on this compound affect the analysis?
A4: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on positions susceptible to back-exchange with protons from the solvent or matrix, the isotopic purity of the internal standard can be compromised during sample processing. It is important to use internal standards where the deuterium atoms are located on stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Non-linear calibration curves, particularly at the higher concentration range.
-
Poor accuracy and precision in quality control (QC) samples.
-
A noticeable decrease in the analyte/internal standard peak area ratio at higher concentrations.
Possible Cause: Cross-contribution from the natural isotopes of Riociguat to the this compound signal is a likely cause. This interference becomes more significant as the Riociguat concentration increases, leading to a disproportionate increase in the internal standard's signal and causing a negative bias in the calculated analyte concentration.
Troubleshooting Steps:
-
Assess Isotopic Contribution:
-
Inject a high-concentration standard of unlabeled Riociguat without the this compound internal standard.
-
Monitor the mass transition of this compound. Any signal detected at this transition directly demonstrates the extent of isotopic cross-contribution.
-
-
Optimize Internal Standard Concentration:
-
Increasing the concentration of the this compound internal standard can help to minimize the relative impact of the isotopic contribution from the analyte. However, this must be balanced to avoid detector saturation.
-
-
Employ a Non-Linear Calibration Curve:
-
If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) for the calibration curve can provide more accurate quantification than a linear model.
-
Issue 2: Poor Reproducibility of the Internal Standard Signal
Symptoms:
-
High variability in the peak area of this compound across samples with similar analyte concentrations.
Possible Causes:
-
Differential Matrix Effects: Although Riociguat and this compound are chemically similar, slight differences in their chromatographic retention times can lead to them experiencing different degrees of ion suppression or enhancement from co-eluting matrix components.
-
Isotopic Instability: Back-exchange of deuterium atoms can lead to a decrease in the this compound signal.
Troubleshooting Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of Riociguat and this compound. If there is a noticeable separation, optimize the chromatographic method to achieve better co-elution.
-
-
Evaluate Matrix Effects:
-
Conduct a post-extraction addition experiment to compare the this compound signal in a neat solution versus a post-spiked blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
-
-
Check for Isotopic Exchange:
-
Incubate the this compound internal standard in a blank matrix under the same conditions as your sample preparation procedure.
-
Analyze the sample and monitor for any increase in the signal of unlabeled Riociguat, which would indicate H/D back-exchange.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Riociguat and its Metabolite M1
While specific data for this compound cross-contribution is not publicly available, understanding the established mass transitions for Riociguat is crucial for investigating this issue. The expected m/z for this compound would be approximately 426.0.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Riociguat | 423.04 | 108.95 | 30 | 30 | |
| M1 (Metabolite) | 409.20 | 376.98 | 30 | 20 | |
| This compound (Expected) | ~426.0 | To be determined | To be optimized | To be optimized |
Experimental Protocols
Protocol for Investigating M+H Peak Cross-Contribution
Objective: To quantify the extent of isotopic contribution from unlabeled Riociguat to the this compound internal standard signal.
Materials:
-
Riociguat reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and mobile phases
Methodology:
-
Prepare a High-Concentration Riociguat Standard:
-
Prepare a solution of unlabeled Riociguat at the upper limit of quantification (ULOQ) of your assay in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Riociguat standard into the LC-MS/MS system.
-
Acquire data by monitoring the multiple reaction monitoring (MRM) transitions for both Riociguat and this compound.
-
-
Data Analysis:
-
Examine the chromatogram for the this compound MRM transition.
-
Measure the peak area of any signal detected in the this compound channel.
-
Prepare a solution of only the this compound internal standard at its working concentration and inject it.
-
Calculate the percentage of cross-contribution using the following formula:
% Cross-Contribution = (Peak Area of this compound signal from Riociguat-only injection / Peak Area of this compound signal from IS-only injection) * 100
-
-
Interpretation of Results:
-
A significant percentage of cross-contribution indicates that this phenomenon is impacting your assay. Based on the result, you may need to implement corrective actions such as optimizing the internal standard concentration or using a non-linear calibration model.
-
Visualizations
Caption: Isotopic peak interference in this compound quantification.
Caption: Workflow for troubleshooting isotopic interference issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving Recovery of Riociguat from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of Riociguat from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Riociguat from biological samples?
A1: The primary challenges include Riociguat's low concentration in biological samples, its susceptibility to degradation, and the presence of interfering endogenous substances in complex matrices like plasma, blood, and tissue homogenates.[1][2] These interferences, such as proteins and phospholipids, can lead to matrix effects, including ion suppression or enhancement in mass spectrometry-based assays, which can compromise the accuracy and precision of the analysis.[3]
Q2: Which analytical techniques are most commonly used for Riociguat quantification?
A2: The most prevalent analytical methods for the quantification of Riociguat in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting the low concentrations of Riociguat typically found in pharmacokinetic studies.
Q3: What is the mechanism of action of Riociguat?
A3: Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Q4: What are the common sample preparation techniques for Riociguat extraction?
A4: The most frequently employed sample preparation techniques for extracting Riociguat from biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the sample volume, the complexity of the matrix, and the desired level of sample cleanup.
Troubleshooting Guides
Sample Preparation
Q: I am observing low recovery of Riociguat after protein precipitation with acetonitrile. What could be the cause and how can I improve it?
A: Low recovery after protein precipitation can be due to several factors:
-
Incomplete Protein Precipitation: Ensure the ratio of acetonitrile to the sample is optimal. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to the biological sample. Insufficient acetonitrile may not effectively precipitate all proteins, leading to co-precipitation of Riociguat.
-
Precipitate Quality: The manner of adding the precipitation solvent is crucial. Adding the solvent (e.g., acetonitrile) to the sample with vigorous vortexing can lead to better mixing and more efficient protein precipitation.
-
Incubation Conditions: After adding the solvent, allow the sample to incubate at a low temperature (e.g., -20°C) for a sufficient amount of time (e.g., 20-30 minutes) to maximize protein precipitation before centrifugation.
-
Analyte Adsorption: Riociguat might adsorb to the precipitated protein pellet. To mitigate this, ensure thorough vortexing after solvent addition to create a fine, dispersed precipitate, which can reduce analyte entrapment.
Q: My sample extract is showing significant matrix effects (ion suppression) in LC-MS/MS analysis. How can I reduce these effects?
A: Matrix effects are often caused by co-eluting endogenous components like phospholipids. To reduce these effects:
-
Optimize Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering substances. Consider using a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Adjust your HPLC method to better separate Riociguat from the matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of a Diverter Valve: If your LC-MS/MS system has a diverter valve, you can program it to divert the flow to waste during the elution of highly interfering components (often at the beginning of the run) and direct the flow to the mass spectrometer only when Riociguat is expected to elute.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard for Riociguat if available. This can help to compensate for matrix effects during ionization.
Chromatographic Analysis
Q: I am observing poor peak shape (tailing or fronting) for Riociguat during HPLC analysis. What are the possible reasons and solutions?
A: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Riociguat, with its amine groups, can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. To address this:
-
Use a column with end-capping to minimize silanol interactions.
-
Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) can help to protonate the silanol groups and reduce unwanted interactions.
-
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent or consider using a guard column to protect the analytical column.
-
Inappropriate Mobile Phase: The organic solvent in the mobile phase may not be strong enough to elute Riociguat efficiently, or the sample solvent may be too strong, causing peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.
Data Presentation
Table 1: Summary of Quantitative Parameters for Riociguat Analytical Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| UPLC-MS/MS | Human Plasma | 5 - 400 | 5 | Not Reported | |
| LC-MS/MS | Formulations | 0.5 - 110 | 0.5 | 98.1 - 101.8 | |
| UPLC-MS/MS | Rat Plasma | 1.0 - 200 | 1.0 | 92.3 - 99.7 | |
| LC-MS/MS | Formulations | 10 - 110 | 10 | 97.34 - 99.76 | |
| RP-HPLC | Bulk and Dosage Forms | 1.00 - 3.00 (µg/ml) | Not Reported | Not Reported | |
| Spectrophotometry | Bulk and Tablet | 6.25 - 37.50 (µg/ml) | 0.20 (µg/ml) | Not Reported |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Riociguat from Plasma
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used).
-
Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for Riociguat from Biological Fluids
-
Sample Preparation: To 200 µL of the biological sample, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the sample to basic conditions (e.g., pH 9-10) using a suitable buffer or a weak base to ensure Riociguat is in its non-ionized form, which is more soluble in organic solvents.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Riociguat into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the analytical system.
Protocol 3: Solid-Phase Extraction (SPE) for Riociguat from Complex Matrices
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer) through the cartridge.
-
Sample Loading: Load the pre-treated biological sample (e.g., diluted plasma) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining Riociguat. The composition of the wash solvent will depend on the type of SPE sorbent used.
-
Elution: Elute Riociguat from the cartridge using a small volume of a strong organic solvent or a solvent mixture with an appropriate pH.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Mandatory Visualizations
References
Navigating Riociguat Analysis: A Technical Support Guide for Optimal Chromatographic Performance
For researchers, scientists, and drug development professionals working with Riociguat, achieving a robust and reliable chromatographic method is paramount for accurate quantification and impurity profiling. However, challenges with poor peak shape can often compromise data quality. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatography of Riociguat.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem in Riociguat chromatography?
Peak tailing is a phenomenon where the peak asymmetry factor is greater than one, resulting in a distorted peak with a trailing edge.[1] This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised data reliability.[1] Riociguat and its impurities are basic compounds, making them prone to interacting with acidic residual silanol groups on the surface of silica-based HPLC columns, which is a primary cause of peak tailing.[1][2]
Q2: My Riociguat peak is tailing. What are the most likely causes and how can I fix it?
Peak tailing for Riociguat is often linked to several factors:
-
Secondary Silanol Interactions: The basic nature of Riociguat leads to strong interactions with acidic silanol groups on the column's stationary phase.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of both Riociguat and the silanol groups, causing electrostatic interactions.
-
Buffer Concentration: Insufficient buffer capacity may not maintain a consistent pH on the column surface.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase.
To address this, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from Riociguat's pKa of 4.34. A lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is generally recommended to suppress the ionization of silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent on-column pH.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves, which would indicate sample overload.
Q3: I am observing peak fronting. What could be the cause?
Peak fronting, where the peak has a leading edge, is typically caused by:
-
Column Overload: Injecting a sample at a concentration that is too high or in a volume that is too large.
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.
-
Column Degradation: A physical change in the column, such as a collapsed bed, can disturb the packing.
Q4: What should I do if I see split peaks in my chromatogram?
Split peaks can arise from:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system can block the inlet frit, distorting the sample band.
-
Injection Issues: Problems with the injector or autosampler can cause the sample to be introduced onto the column in a non-uniform manner.
-
Sample Solvent Effects: Injecting the sample in a strong solvent can cause peak distortion, especially for early eluting peaks.
Troubleshooting Workflows
The following diagrams provide a systematic approach to troubleshooting common peak shape issues in Riociguat chromatography.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak fronting and splitting.
Quantitative Data Summary
The following table summarizes typical HPLC conditions that can be used as a starting point for the analysis of Riociguat and its impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Symmetry C18 (150mm x 4.6 mm, 5µm) | Zorbax C18 (50 mm × 4.6 mm × 5 µm) | Xterra® RP18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.7 | 0.1% Formic Acid in Water | 15 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (70:30, A:B) | Isocratic (10:90, A:B) | Isocratic (66:34, A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 230°C (heat block) | 36°C |
| Detection Wavelength | 254 nm | MS/MS Detection | 210 nm |
| Injection Volume | 10 µL | 10 µL | 20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Riociguat
This protocol is based on a validated stability-indicating method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution and adjust the pH to 5.7 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Mobile Phase Composition: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Riociguat sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a target concentration of 100 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for Riociguat Quantification
This protocol is suitable for the rapid and sensitive quantification of Riociguat.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Zorbax C18, 50 mm × 4.6 mm, 5 µm.
-
Mobile Phase A (Aqueous): 0.1% formic acid in water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Mobile Phase Composition: Isocratic elution with 10% Mobile Phase A and 90% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode with optimized parameters for Riociguat. The mass transition m/z 423.0 → 391.0 is typically monitored.
Signaling Pathway of Riociguat
Understanding the mechanism of action of Riociguat can be relevant when considering potential interactions and the biological significance of impurities.
Caption: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.
References
Impact of co-eluting metabolites on Riociguat-d3 accuracy
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the bioanalysis of Riociguat, specifically focusing on the impact of co-eluting metabolites on the accuracy of its deuterated internal standard, Riociguat-d3.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Riociguat, but a few of its hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This mass difference allows the mass spectrometer to distinguish between the analyte (Riociguat) and the internal standard. The primary purpose of using a SIL-IS is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantitative analysis.
Q2: What are co-eluting metabolites and how can they affect this compound accuracy?
A2: Co-eluting metabolites are metabolic byproducts of a drug that are not separated from the analyte or its internal standard during the chromatographic process. In the context of Riociguat, its metabolites could potentially co-elute with Riociguat or this compound. This can impact the accuracy of this compound in several ways:
-
Differential Matrix Effects: Co-eluting metabolites can alter the ionization efficiency of the analyte and the internal standard differently, leading to a phenomenon known as differential matrix effects. This can result in an inaccurate analyte/internal standard peak area ratio.
-
Isotopic Crosstalk: If a metabolite has a mass close to that of this compound, its natural isotopic abundance may contribute to the signal of the internal standard, artificially inflating its peak area and leading to an underestimation of the Riociguat concentration.
-
In-source Fragmentation: Some metabolites, particularly glucuronide conjugates, can be unstable in the mass spectrometer's ion source and fragment to produce an ion with the same mass-to-charge ratio (m/z) as Riociguat, causing interference.
Q3: What are the known major metabolites of Riociguat?
A3: The main biotransformation pathway of Riociguat is N-demethylation, which forms the major active metabolite, M-1 (desmethyl-riociguat). M-1 is further metabolized to an inactive N-glucuronide, M-4 . Another metabolite, M-3 (N-debenzylated metabolite), has been detected in trace amounts. The formation of these metabolites is primarily catalyzed by cytochrome P450 enzymes (CYP1A1, CYP3A4, CYP2C8, and CYP2J2) and uridine diphosphate glucuronosyltransferase (UGT) enzymes (UGT1A1 and UGT1A9).[1][2]
Troubleshooting Guides
Issue 1: Inaccurate quantification of Riociguat, suspected interference with this compound.
This guide will help you diagnose and resolve potential interference from co-eluting metabolites affecting the accuracy of your Riociguat assay.
Rationale: Inadequate chromatographic separation is a primary cause of interference from co-eluting metabolites.
Procedure:
-
Review your chromatograms carefully. Look for any shouldering or asymmetry in the peaks of Riociguat and this compound.
-
If authentic standards of Riociguat metabolites (especially M-1) are available, inject them individually and in a mixture with Riociguat and this compound to confirm their retention times and assess separation.
-
If standards are unavailable, analyze blank matrix samples from subjects administered Riociguat to identify potential metabolite peaks.
Corrective Actions:
-
Optimize the chromatographic gradient to improve resolution between Riociguat, its metabolites, and the internal standard.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Adjust the mobile phase pH to change the ionization state and retention of Riociguat and its metabolites.
Issue 2: Suspected Isotopic Crosstalk
Rationale: The natural isotopic abundance of a co-eluting metabolite or high concentrations of Riociguat itself can contribute to the signal of this compound, leading to inaccurate results.
Procedure:
-
Inject a high-concentration solution of a Riociguat standard (without this compound) and monitor the mass transition for this compound. Any significant signal detected indicates crosstalk from the analyte.
-
If a metabolite standard is available and co-elutes, inject a high concentration of it and monitor the this compound mass transition.
Corrective Actions:
-
Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer resolution is set appropriately to distinguish between the isotopic peaks of the analyte/metabolite and the signal of the internal standard.
-
Select a Different Product Ion: If possible, choose a product ion for this compound that is less prone to interference.
-
Use a Higher Mass-Labeled Internal Standard: If crosstalk is persistent, consider using an internal standard with a greater mass difference from Riociguat (e.g., ¹³C-labeled or a more heavily deuterated version).
Issue 3: Variable Results Suggesting Differential Matrix Effects
Rationale: Co-eluting endogenous matrix components or metabolites can suppress or enhance the ionization of Riociguat and this compound to different extents, particularly if they are not perfectly co-eluting.
Procedure:
-
Perform a post-extraction addition experiment. Compare the peak area of Riociguat and this compound in a neat solution to their peak areas when spiked into an extracted blank matrix. A significant difference indicates a matrix effect.
-
Evaluate the matrix effect in multiple sources of blank matrix to assess its variability.
Corrective Actions:
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Enhance Chromatographic Separation: As with direct metabolite interference, improving the separation of Riociguat and this compound from the regions of ion suppression is crucial.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Representative LC-MS/MS Method for Riociguat and M-1
This protocol is a general representation based on published methods and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Riociguat, M-1, and this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Riociguat: e.g., m/z 423 -> 285; M-1: e.g., m/z 409 -> 285; this compound: e.g., m/z 426 -> 288 |
Note: The specific MRM transitions should be optimized for your instrument.
Data Presentation
Table 1: Potential Issues and Solutions for Inaccurate this compound Performance
| Observed Problem | Potential Cause | Recommended Action |
| Poor peak shape (fronting, tailing, splitting) for this compound | Co-elution with an interfering substance | Optimize chromatographic separation; Improve sample cleanup |
| Non-linear calibration curve | Isotopic crosstalk from high analyte concentrations | Assess crosstalk; Consider mathematical correction or a different IS |
| High variability in QC samples | Differential matrix effects | Evaluate matrix effects; Enhance sample preparation |
| Drifting internal standard response | In-source instability or degradation | Optimize ion source parameters; Check for metabolite instability |
Visualizations
References
- 1. Population pharmacokinetics of riociguat and its metabolite in patients with chronic thromboembolic pulmonary hypertension from routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a CE-MS method for the study of riociguat and metabolite M1 in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Riociguat-d3 Stability in Processed Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of Riociguat-d3 in processed samples for bioanalytical assays. Accurate quantification of Riociguat relies on the stability of its deuterated internal standard (IS), this compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed samples?
A1: The main concerns for this compound stability in processed samples (e.g., post-extraction, in autosampler vials) revolve around maintaining its structural and isotopic integrity. Key issues include degradation of the molecule itself, which can be influenced by solvent composition, temperature, and light exposure, and potential isotopic exchange (loss of deuterium), which can compromise analytical accuracy.
Q2: How long can I expect this compound to be stable in a processed sample within an autosampler?
A2: While specific public data on this compound is limited, studies on the parent compound, Riociguat, provide a strong indication of its stability. For instance, Riociguat and its active metabolite, M1, have demonstrated good stability in processed plasma samples stored in an autosampler at 10°C for at least 4 hours.[1][2] It is crucial to perform your own validation to establish the stability of this compound under your specific analytical conditions.
Q3: Can the position of the deuterium labels on this compound affect its stability?
A3: Yes, the position of deuterium labels is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange).[3] For robust results, it is preferable to use an internal standard where the deuterium labels are on chemically stable positions, such as an aromatic ring.[4]
Q4: What causes a chromatographic shift between Riociguat and this compound?
A4: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur. This "isotopic effect" is due to the slightly stronger C-D bond compared to the C-H bond, which can lead to the deuterated compound eluting slightly earlier from a reversed-phase HPLC column.[5] While often minimal, this shift should be monitored. Significant shifts may indicate a need to optimize chromatographic conditions to ensure accurate integration and co-elution.
Troubleshooting Guide
This section addresses common issues that may arise during the analysis of this compound in processed samples.
Issue 1: Drifting or Inconsistent Internal Standard Response
-
Symptom: The peak area of this compound varies significantly across an analytical run, leading to poor precision (%CV) in quality control (QC) samples.
-
Potential Causes & Solutions:
-
Autosampler Instability: The compound may be degrading in the autosampler.
-
Troubleshooting: Perform a post-preparative stability test. Re-inject the same set of processed samples after they have been stored in the autosampler for a duration equivalent to a typical analytical run. A significant change in response indicates instability. Consider lowering the autosampler temperature.
-
-
Isotopic Exchange: Deuterium atoms may be exchanging with protons from the mobile phase or sample diluent.
-
Troubleshooting: Incubate a solution of this compound in the sample diluent and mobile phase for the duration of a run. Analyze the solution to see if there is an increase in the signal for unlabeled Riociguat. If exchange is occurring, consider adjusting the pH of the mobile phase or using a different solvent.
-
-
Adsorption: The analyte may be adsorbing to plastic vials or well plates.
-
Troubleshooting: Use low-adsorption vials/plates or switch to glass inserts. Passivating the LC system by injecting a high-concentration standard before the analytical run can also help saturate active sites.
-
-
Issue 2: Inaccurate Quantification at Low Concentrations
-
Symptom: Results for low QC samples are consistently high and inaccurate.
-
Potential Cause & Solution:
-
Purity of Internal Standard: The this compound internal standard may contain a significant amount of unlabeled Riociguat as an impurity.
-
Troubleshooting: Inject a high-concentration solution of the this compound standard alone and monitor the mass transition for the unlabeled Riociguat. The response for the unlabeled analyte should be minimal, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ). If significant impurity is detected, contact the supplier for a higher purity batch.
-
-
Quantitative Data Summary
While specific stability data for this compound in processed samples is not publicly available, the following table summarizes the stability of Riociguat and its major metabolite, M1, in processed rat plasma samples, which can serve as a reliable proxy.
| Stability Test | Matrix | Analyte | Concentration Levels (ng/mL) | Storage Conditions | Duration | Stability Results (Accuracy %RE, Precision %RSD) | Reference |
| Autosampler Stability | Processed Plasma | Riociguat | 2, 80, 160 | 10°C | 4 hours | Within ±15% | |
| M1 | 1, 20, 40 | 10°C | 4 hours | Within ±15% | |||
| Short-Term (Bench-Top) Stability | Processed Plasma | Riociguat | 2, 80, 160 | Room Temperature | 3 hours | Within ±15% | |
| M1 | 1, 20, 40 | Room Temperature | 3 hours | Within ±15% |
Note: The acceptance criteria for stability are typically that the mean concentration at each QC level should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol: Post-Preparative Autosampler Stability Assessment
This protocol outlines the procedure for evaluating the stability of this compound in a processed sample matrix stored in an autosampler.
-
Sample Preparation:
-
Prepare at least three replicates of low and high concentration QC samples by spiking blank, processed matrix extract with Riociguat and a fixed concentration of this compound.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze the QC samples via UPLC-MS/MS.
-
Calculate the initial peak area ratio of Riociguat to this compound.
-
-
Storage:
-
Place the remaining QC samples in the autosampler under the intended run conditions (e.g., 10°C).
-
-
Timepoint Analysis:
-
After a predetermined period that mimics the longest anticipated run time (e.g., 4, 8, or 24 hours), re-analyze the stored QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples against a freshly prepared calibration curve.
-
The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for Post-Preparative Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.
References
- 1. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Riociguat UPLC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the UPLC-MS/MS analysis of Riociguat.
Troubleshooting Guide & FAQs
This section addresses specific issues related to carryover in Riociguat analysis in a question-and-answer format.
Q1: What are the common signs of carryover in my Riociguat UPLC-MS/MS analysis?
A1: The primary sign of carryover is the detection of Riociguat in a blank injection that is run immediately after a high-concentration sample or standard.[1][2][3] This can manifest as a distinct peak at the retention time of Riociguat or as a broad, elevated baseline. To confirm carryover, a series of blank injections should be performed. In a typical carryover scenario, the peak area of the analyte will decrease with each subsequent blank injection.[4] If the response remains constant across multiple blanks, it may indicate a contamination issue with the solvent or system, rather than carryover from a preceding injection.[4]
Q2: What are the potential sources of Riociguat carryover in my UPLC-MS/MS system?
A2: Carryover can originate from several components of the UPLC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are frequent culprits. Adsorption of Riociguat onto these surfaces can lead to its gradual release in subsequent runs.
-
Column: Riociguat can be retained on the column, particularly at the head of the column or on the frits, and elute in later injections.
-
Fittings and Tubing: Improperly seated fittings can create dead volumes where the sample can be trapped and slowly leach out.
-
MS Ion Source: While less common for carryover between injections, contamination of the ion source can lead to a persistent background signal.
Q3: What physicochemical properties of Riociguat make it prone to carryover?
A3: Riociguat's properties contribute to its tendency for carryover:
-
Low Aqueous Solubility at Neutral pH: Riociguat is practically insoluble in water at neutral pH but its solubility increases at lower pH values. This can lead to precipitation in the sample path if the mobile phase or wash solvent is not sufficiently acidic.
-
Hydrophobicity: As a relatively hydrophobic molecule, Riociguat can adsorb to non-polar surfaces within the LC system, such as plastic tubing and rotor seals.
-
Potential for Ionic Interactions: Riociguat is a weakly basic compound (pKa of 4.3). This characteristic can lead to ionic interactions with metallic surfaces in the sample path, contributing to its retention and subsequent carryover.
Q4: What are the initial steps to troubleshoot Riociguat carryover?
A4: A systematic approach is crucial for identifying the source of carryover. Here is a recommended workflow:
-
Confirm Carryover vs. Contamination: Inject a series of blanks. If the analyte signal decreases with each injection, it's likely carryover. If the signal is consistent, investigate potential contamination of your mobile phase, solvents, or vials.
-
Isolate the Source (LC vs. MS): To determine if the carryover originates from the LC system or the MS detector, you can divert the LC flow to waste before it enters the mass spectrometer and observe if the background signal in the MS persists. Alternatively, you can directly infuse a clean solvent into the MS to check for contamination.
-
Isolate the Column: Replace the analytical column with a union and inject a blank after a high-concentration sample. If the carryover disappears, the column is the primary source. If it persists, the issue is likely within the autosampler or other pre-column components.
The following diagram illustrates a logical troubleshooting workflow:
Q5: What are the most effective wash solutions for minimizing Riociguat carryover from the autosampler?
A5: The ideal wash solution should effectively solubilize Riociguat and disrupt its interactions with the system surfaces. Given Riociguat's properties, a multi-component wash protocol is often most effective. Consider using a sequence of washes with different solvent properties.
| Wash Solution Component | Purpose | Rationale for Riociguat |
| Acidified Organic Solvent | To protonate and solubilize the basic analyte. | Riociguat's solubility is higher at a lower pH. An acidic wash will help to dissolve any precipitated Riociguat and disrupt ionic interactions. |
| High Percentage Organic Solvent | To remove hydrophobic residues. | Addresses the hydrophobic nature of Riociguat, which can cause it to adsorb to plastic components. |
| Strong, Polar Organic Solvent | To remove strongly adsorbed residues. | Solvents like isopropanol (IPA) or dimethyl sulfoxide (DMSO) can be very effective at removing stubborn residues. |
| Aqueous/Organic Mix | To ensure miscibility and rinse away salts. | Used as an intermediate or final rinse to prepare the system for the next injection. |
Experimental Protocols
Protocol 1: Optimized Autosampler Wash Method
This protocol utilizes a multi-solvent wash sequence to effectively remove Riociguat from the autosampler components.
Materials:
-
Wash Solvent A: 0.2% Formic Acid in 90:10 Acetonitrile:Water (v/v)
-
Wash Solvent B: 50:50 Isopropanol:Acetonitrile (v/v)
-
Wash Solvent C: 10:90 Acetonitrile:Water (v/v)
Procedure:
-
Configure the autosampler to perform a pre-injection and post-injection wash sequence.
-
Pre-injection Wash:
-
Wash with 200 µL of Wash Solvent A.
-
Wash with 200 µL of Wash Solvent B.
-
Wash with 200 µL of Wash Solvent C.
-
-
Inject the sample.
-
Post-injection Wash:
-
Wash with 500 µL of Wash Solvent A.
-
Wash with 500 µL of Wash Solvent B.
-
Wash with 500 µL of Wash Solvent C.
-
-
Increase the duration of the needle wash in the wash station to ensure the exterior of the needle is thoroughly cleaned.
Protocol 2: Column Conditioning and Wash
If the column is identified as a source of carryover, a rigorous washing procedure is necessary.
Materials:
-
Column Wash Solvent: 100% Acetonitrile or Methanol
Procedure:
-
Disconnect the column from the mass spectrometer and direct the outlet to waste.
-
Set the column oven to a slightly elevated temperature (e.g., 40°C) to reduce solvent viscosity and improve cleaning efficiency.
-
Wash the column with 100% Acetonitrile or Methanol at a low flow rate (e.g., 0.2 mL/min) for at least 30-60 minutes.
-
For severe carryover, the column can be washed in the reverse direction.
-
After washing, equilibrate the column with the initial mobile phase conditions for an extended period before reconnecting it to the mass spectrometer.
The following diagram illustrates the chemical interactions leading to carryover and how an effective wash protocol can mitigate them.
Quantitative Data Summary
While specific quantitative data for Riociguat carryover reduction is not extensively published, the following table summarizes the expected effectiveness of different wash strategies based on general principles for similar compounds. The effectiveness is rated qualitatively.
| Wash Strategy | Expected Effectiveness | Rationale |
| Single Solvent Wash (e.g., 100% Methanol) | Low to Moderate | May not effectively address both hydrophobic and ionic interactions. |
| Aqueous/Organic Wash (e.g., 50:50 ACN:Water) | Moderate | Better at rinsing, but may not be strong enough to remove strongly adsorbed Riociguat. |
| Acidified Organic Wash | High | Addresses the basic nature of Riociguat and improves its solubility. |
| Multi-Solvent Wash (Acidified, Strong Organic, Aqueous Rinse) | Very High | A comprehensive approach that addresses multiple interaction types. |
By implementing these troubleshooting steps, optimized wash protocols, and understanding the physicochemical properties of Riociguat, researchers can significantly minimize carryover and ensure the accuracy and reliability of their UPLC-MS/MS data.
References
Validation & Comparative
Validation of Riociguat-d3 as an Internal Standard for Bioanalytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Riociguat, the selection and validation of an appropriate internal standard (IS) is a critical step to ensure data integrity and meet regulatory expectations. This guide provides a comprehensive comparison of Riociguat-d3, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data in accordance with FDA guidelines.
An ideal internal standard should mimic the analyte's physicochemical properties throughout sample processing and analysis to compensate for variability. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative LC-MS/MS bioanalysis due to their near-identical chromatographic behavior and ionization efficiency to the analyte.
Comparative Analysis of Internal Standards for Riociguat
The performance of this compound as an internal standard is benchmarked against a structurally unrelated compound, fluconazole, which has also been utilized in the bioanalysis of Riociguat. The following tables summarize the validation parameters as per FDA guidelines.
Table 1: Performance of this compound (Isotope Dilution Method)
| Validation Parameter | QC Level | Acceptance Criteria (FDA) | Observed Performance |
| Inter-assay Accuracy | LLOQ, LQC, MQC, HQC | Within ±20% of nominal value (±25% at LLOQ) | 92.7% to 111%[1] |
| Inter-assay Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤20% (≤25% at LLOQ) | 2.61% to 9.89%[1] |
Data derived from an isotope dilution LC-ESI-MS/MS method for the simultaneous determination of Riociguat and its metabolite M-1.[1]
Table 2: Performance of Fluconazole as an Internal Standard
| Validation Parameter | QC Level | Acceptance Criteria (FDA) | Observed Performance |
| Intra-day Accuracy (%RE) | LLOQ, LQC, MQC, HQC | Within ±15% of nominal value (±20% at LLOQ) | -0.8% to 11.7%[2] |
| Inter-day Accuracy (%RE) | LLOQ, LQC, MQC, HQC | Within ±15% of nominal value (±20% at LLOQ) | -5.5% to 4.3%[2] |
| Intra-day Precision (%RSD) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | 1.7% to 6.0% |
| Inter-day Precision (%RSD) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | 4.4% to 7.6% |
| Recovery | LQC, MQC, HQC | Consistent and reproducible | 92.3% to 99.7% |
| Matrix Effect | LQC, MQC, HQC | CV ≤15% | 96.4% to 113.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of bioanalytical assays. Below are summarized protocols for the validation of an internal standard for Riociguat analysis.
Sample Preparation (using Fluconazole as IS)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (500 ng/mL fluconazole).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: UPLC-MS/MS system.
-
Column: UPLC BEH C18 reversed-phase column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing Key Processes
To further elucidate the context and methodology, the following diagrams illustrate the signaling pathway of Riociguat and the experimental workflow for internal standard validation.
Caption: Riociguat's dual mechanism of action on the sGC pathway.
Caption: Workflow for validating an internal standard for bioanalysis.
References
The Gold Standard in Bioanalysis: Comparing Riociguat Quantification with and without a Deuterated Internal Standard
A detailed comparison for researchers, scientists, and drug development professionals on the impact of internal standard selection in the bioanalysis of Riociguat. This guide highlights the advantages of using a deuterated internal standard through a comparative analysis of method validation data from published studies.
The accurate quantification of therapeutic drugs in biological matrices is paramount in drug development. For Riociguat, a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension, precise measurement is critical for pharmacokinetic and toxicokinetic studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a crucial factor influencing the reliability of the results. This guide provides a comparative analysis of Riociguat quantification methods that utilize a deuterated internal standard versus those that employ a non-deuterated (structural analog) internal standard.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[5] In contrast, structural analog internal standards, while chemically similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can introduce variability and potential inaccuracies into the measurements.
Comparative Analysis of Quantitative Performance
The following tables summarize the validation parameters from published studies on Riociguat quantification. A clear trend emerges, demonstrating the superior performance of the method employing a deuterated internal standard.
Table 1: Riociguat Quantification Using a Deuterated Internal Standard
| Parameter | Performance | Reference |
| Internal Standard | [methoxycarbonyl-2H3]-riociguat | |
| Linearity Range | 0.5 - 250 µg/L | |
| LLOQ | 0.5 µg/L (0.5 ng/mL) | |
| Accuracy | 92.7% - 111% | |
| Precision (%CV) | 2.61% - 9.89% | |
| Recovery | Not explicitly stated, but compensated for by the IS |
Table 2: Riociguat Quantification Using Non-Deuterated Internal Standards
| Parameter | Performance (Fluconazole IS) | Performance (Irbesartan IS) | Reference |
| Internal Standard | Fluconazole | Irbesartan | |
| Linearity Range | 1.0 - 200 ng/mL | 5 - 400 ng/mL | |
| LLOQ | 1.0 ng/mL | 5 ng/mL | |
| Accuracy | -5.5% to 11.7% (as RE%) | Not explicitly stated | |
| Precision (%CV) | 1.7% - 7.6% | Not explicitly stated | |
| Recovery | 92.3% - 99.7% | Not explicitly stated |
The data clearly indicates that the method utilizing a deuterated internal standard achieves a lower limit of quantification (LLOQ), demonstrating higher sensitivity. While accuracy and precision are within acceptable limits for all methods as per regulatory guidelines, the use of a deuterated standard is generally accepted to provide more reliable and robust data by effectively normalizing variability.
Experimental Protocols
Method 1: Quantification of Riociguat with a Deuterated Internal Standard
This method, adapted from Gnoth et al. (2015), represents a robust protocol for the simultaneous determination of Riociguat and its active metabolite, M-1, in human plasma.
-
Sample Preparation: Protein precipitation is employed for sample cleanup.
-
Internal Standard: A deuterated version of Riociguat ([methoxycarbonyl-2H3]-riociguat) is used as the internal standard.
-
Chromatography: High-performance liquid chromatography (HPLC) is used for separation.
-
Detection: Detection is performed using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).
Method 2: Quantification of Riociguat with a Non-Deuterated Internal Standard
This generalized protocol is based on studies by Kocak et al. (2022) and a 2024 study, which use structural analogs as internal standards.
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analyte and internal standard from the plasma matrix.
-
Internal Standard: A structurally similar but non-isotopically labeled compound, such as Fluconazole or Irbesartan, is used as the internal standard.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 reversed-phase column is used for chromatographic separation.
-
Detection: Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.
Visualizing the Methodologies and Pathway
To further clarify the processes, the following diagrams illustrate the experimental workflow and the signaling pathway of Riociguat.
Caption: Experimental workflow for Riociguat quantification.
Caption: Signaling pathway of Riociguat.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Comparative Guide to the Cross-Validation of Riociguat Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of Riociguat and its primary active metabolite, M1, in biological matrices. Ensuring the consistency and reliability of bioanalytical data is paramount when data from different analytical methods or laboratories are combined or compared. This is achieved through a process known as cross-validation.
This document outlines the principles of cross-validation in line with regulatory expectations, compares validated UPLC-MS/MS and LC-ESI-MS/MS methods for Riociguat analysis, and provides detailed experimental protocols.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the performance of two or more bioanalytical methods. It is a critical regulatory requirement to ensure that data generated across different studies, by different methods, or in different laboratories are comparable and reliable. According to the FDA's guidance on bioanalytical method validation, cross-validation is necessary in several situations, including when data is obtained from different validated methods within a study or when data from different studies are combined to support regulatory decisions.[1][2]
The process typically involves analyzing the same set of quality control (QC) samples and, if available, subject samples with each analytical method to demonstrate that the results are equivalent and that any observed differences are within acceptable limits.
Riociguat's Mechanism of Action
Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3] It exerts its therapeutic effect through a dual mechanism: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers vasodilation and has antiproliferative effects.[3]
Comparison of Validated Bioanalytical Methods
While no direct inter-laboratory cross-validation studies for Riociguat have been published, a comparison of independently validated methods provides valuable insight into their performance characteristics. Below is a summary of two distinct methods for the simultaneous determination of Riociguat and its active metabolite, M1.
Table 1: Comparison of UPLC-MS/MS and LC-ESI-MS/MS Method Validation Parameters
| Parameter | Method 1: UPLC-MS/MS[4] | Method 2: LC-ESI-MS/MS |
| Analytes | Riociguat and M1 | Riociguat and M1 |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range (Riociguat) | 1.0 - 200 ng/mL | 0.5 - 100 ng/mL (0.5 - 100 µg/L) |
| Linearity Range (M1) | 0.5 - 50 ng/mL | 0.5 - 100 ng/mL (0.5 - 100 µg/L) |
| Correlation Coefficient (r²) | > 0.99 | Not specified, but method deemed reproducible |
| LLOQ (Riociguat) | 1.0 ng/mL | 0.5 ng/mL (0.5 µg/L) |
| LLOQ (M1) | 0.5 ng/mL | 0.5 ng/mL (0.5 µg/L) |
| Intra-day Precision (%RSD) | Riociguat: 1.7% - 6.0%M1: 2.8% - 5.5% | Riociguat & M1: 2.61% - 9.89% (Interassay) |
| Inter-day Precision (%RSD) | Riociguat: 4.4% - 7.6%M1: 6.5% - 8.6% | Riociguat & M1: 2.61% - 9.89% (Interassay) |
| Intra-day Accuracy (%RE) | Riociguat: -0.8% - 11.7%M1: -6.3% - 9.6% | Riociguat & M1: 92.7% - 111% (Interassay Accuracy) |
| Inter-day Accuracy (%RE) | Riociguat: -5.5% - 4.3%M1: -4.3% - 1.2% | Riociguat & M1: 92.7% - 111% (Interassay Accuracy) |
| Recovery (Riociguat) | 92.3% - 99.7% | Not explicitly stated |
| Recovery (M1) | 97.7% - 99.9% | Not explicitly stated |
Experimental Protocols
Method 1: UPLC-MS/MS for Riociguat and M1 in Rat Plasma
-
Instrumentation: Waters Acquity UPLC system with a XEVO TQS triple quadrupole mass spectrometer.
-
Chromatographic Column: Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of water with 0.1% formic acid and acetonitrile.
-
Sample Preparation: Protein precipitation using acetonitrile. 100 µL of plasma is mixed with 300 µL of acetonitrile and an internal standard. After vortexing and centrifugation, the supernatant is analyzed.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode.
Method 2: LC-ESI-MS/MS for Riociguat and M1 in Human Plasma
-
Instrumentation: High-performance liquid chromatography coupled with an electrospray ionization tandem mass spectrometer.
-
Methodology: Stable-isotope dilution LC-ESI-MS/MS.
-
Sample Preparation: Details not fully specified, but it is an isotope dilution method, implying the use of stable isotope-labeled internal standards for both Riociguat and M1.
-
Mass Spectrometry: Electrospray ionization (ESI) in tandem with mass spectrometry.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory cross-validation of a bioanalytical method, based on established protocols. This process ensures that a method transferred from an originating laboratory (Lab A) to a receiving laboratory (Lab B) yields comparable results.
Protocol for Inter-Laboratory Cross-Validation:
-
Method Transfer: The originating laboratory (Lab A) provides the receiving laboratory (Lab B) with the detailed, validated analytical method procedure, reference standards, and certificates of analysis.
-
Sample Sharing: Lab A provides Lab B with a set of quality control samples at low, medium, and high concentrations, as well as a selection of incurred (study) samples.
-
System Suitability: Both laboratories must demonstrate that their analytical systems meet predefined system suitability criteria before analyzing the shared samples.
-
Comparative Analysis: Both laboratories analyze the shared QC and study samples in triplicate.
-
Data Evaluation: The results from both laboratories are statistically compared. Key metrics include the bias between the mean values obtained by each lab, which should typically be within ±15-20% for the results to be considered comparable.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination and pharmacokinetic study of riociguat by UPLC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]
Precision and Accuracy in Bioanalysis: A Comparative Guide to Riociguat Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Riociguat, a soluble guanylate cyclase (sGC) stimulator used in the treatment of pulmonary hypertension. We focus on the performance of the stable isotope-labeled internal standard (SIL-IS) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, specifically using Riociguat-d3, and compare it with other analytical techniques.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical quantification. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variability and matrix effects. This guide presents supporting experimental data from various studies to highlight the superior accuracy and precision of this method compared to alternatives.
Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of Riociguat. The data is compiled from multiple studies to provide a comprehensive overview.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Stable Isotope Dilution LC-MS/MS | This compound ([2H3]riociguat) | Human Plasma | 0.5 - 100 µg/L (equivalent to 0.5 - 100 ng/mL) | 0.5 | 92.7 - 111 | 2.61 - 9.89 |
| UPLC-MS/MS | Irbesartan | Human Plasma | 5 - 400 | - | - | - |
| UPLC-MS/MS | Fluconazole | Rat Plasma | 1.0 - 200 | 1.0 | -0.8 - 11.7 (Intra-day), -5.5 - 4.3 (Inter-day) | 1.7 - 6.0 (Intra-day), 4.4 - 7.6 (Inter-day) |
| LC-MS/MS | - | Formulations | 10 - 110 | 10 | 97.34 - 99.76 (Recovery) | - |
| LC-MS/MS (QbD-based) | - | Formulations | 0.5 - 110 | 0.5 | 98.1 - 101.8 (Recovery) | < 1 (%RSD for system suitability) |
| RP-HPLC | - | Bulk and Dosage Forms | 1.00 - 3.00 µg/mL | - | - | - |
| Visible Spectrophotometry | - | Bulk and Tablet Formulation | 6.25 - 37.50 µg/mL | 0.20 µg/mL | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Note that µg/L is equivalent to ng/mL.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key analytical methods discussed.
Stable Isotope Dilution LC-MS/MS using this compound
This method, developed for the simultaneous determination of Riociguat and its major metabolite M-1 in human plasma, demonstrates high sensitivity and robustness.
Sample Preparation:
-
Aliquots of human plasma are utilized.
-
Addition of [2H3]riociguat as the internal standard.
-
Protein precipitation is performed to remove interfering proteins.
-
The supernatant is collected for analysis.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Flow Rate: Optimized for separation.
-
Injection Volume: A small, precise volume of the prepared sample.
Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Riociguat and this compound.
UPLC-MS/MS Method (Alternative)
This method has been used for pharmacokinetic studies of Riociguat in human plasma.
Sample Preparation:
-
Plasma samples are mixed with a precipitation agent (e.g., acetonitrile).
-
Irbesartan is added as the internal standard.
-
The mixture is centrifuged, and the supernatant is injected into the UPLC-MS/MS system.
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Reverse-phase C18 column (e.g., 5 μm, 4.6 × 150 mm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: 1 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for Riociguat (m/z 423.0 → 391.0) and Irbesartan (m/z 429.1 → 206.9).
Visualizing the Mechanism and Workflow
To better understand the context of Riociguat analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Riociguat stimulates sGC, leading to cGMP production and vasodilation.
Caption: A typical workflow for quantifying Riociguat in plasma samples.
Conclusion
The presented data underscores the superior performance of the stable isotope dilution LC-MS/MS method using this compound for the bioanalysis of Riociguat. Its high accuracy, precision, and low limit of quantification make it the method of choice for pharmacokinetic and other clinical studies requiring reliable and reproducible data. While other methods like UPLC-MS/MS without a stable isotope-labeled internal standard and HPLC can be employed, particularly for formulation analysis, they may not offer the same level of robustness in complex biological matrices. The choice of analytical method should be guided by the specific requirements of the study, including the desired level of accuracy, precision, and the nature of the sample matrix.
References
- 1. Determination of riociguat and its major human metabolite M-1 in human plasma by stable-isotope dilution LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and pharmacokinetic study of riociguat by UPLC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]
- 5. Analytical Method Development and Validation for the Determination of Riociguat in Their Formulations by Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Riociguat: Evaluating Linearity and Sensitivity of LC-MS/MS and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Riociguat is paramount for pharmacokinetic studies, quality control, and clinical monitoring. This guide provides a comprehensive comparison of various analytical methods for the determination of Riociguat, with a focus on the linearity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. We present a detailed overview of experimental protocols and performance data to aid in the selection of the most appropriate analytical technique.
This guide delves into the performance of highly sensitive LC-MS/MS and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, alongside alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), spectrofluorimetry, and visible spectrophotometry. The data presented is compiled from various validated studies, offering a side-by-side comparison of their key performance characteristics.
Performance Comparison of Analytical Methods
The choice of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below, we summarize the quantitative performance of various methods for Riociguat analysis.
LC-MS/MS and UPLC-MS/MS Methods
LC-MS/MS has emerged as the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and specificity. This is particularly crucial for monitoring therapeutic drug concentrations in complex biological matrices like plasma.
| Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Formulation | 10 - 110 | 10 | 3.5 | 0.9994 | [1] |
| UPLC-MS/MS | Human Plasma | 5 - 400 | 5 | Not Reported | 0.9972 | [2][3][4] |
| LC-MS/MS | Formulations | 0.5 - 110 | 0.5 | 0.1 | 0.9995 | [5] |
| UPLC-MS/MS | Rat Plasma | 1.0 - 200 | 1.0 | Not Reported | >0.99 | |
| LC-MS/MS | Human Plasma | 0.5 - 100 (µg/L) | 0.5 (µg/L) | Not Reported | Not Reported |
Alternative Analytical Methods
While LC-MS/MS offers superior sensitivity, alternative methods can be valuable for quality control of pharmaceutical formulations where higher concentrations of the analyte are expected. These methods are often more accessible and cost-effective.
| Method | Matrix | Linear Range | LLOQ | LOD | Correlation Coefficient (r) | Reference |
| HPLC-UV | Bulk and Tablet | 2 - 12 µg/mL | Not Reported | Not Reported | 0.997 | |
| HPLC-UV | Bulk and Dosage Form | 10 - 50 µg/mL | Not Reported | Not Reported | 0.9998 | |
| Spectrofluorimetry | Tablet Dosage Form | Not Reported | 0.728 µg/mL | 0.240 µg/mL | Not Reported | |
| UV-Spectrophotometry | Tablet Dosage Form | Not Reported | 0.586 µg/mL | 0.193 µg/mL | Not Reported | |
| Visible Spectrophotometry | Bulk and Tablet | 6.25 - 37.50 µg/mL | Not Reported | Not Reported | ~0.999 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for some of the key methods cited in this guide.
UPLC-MS/MS Method for Riociguat in Human Plasma
-
Sample Preparation: To 100 µL of human plasma, an internal standard (Irbesartan) is added. Protein precipitation is performed by adding acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Riociguat: m/z 423.0 → 391.0
-
Irbesartan (IS): m/z 429.1 → 206.9
-
-
LC-MS/MS Method for Riociguat in Formulations
-
Sample Preparation: An accurately weighed portion of powdered tablets equivalent to 10 mg of Riociguat is dissolved in acetonitrile, sonicated, and diluted to the required concentration.
-
Chromatographic Conditions:
-
Column: Zorbax C18 (50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid and acetonitrile (10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
Detection Mode: MRM.
-
Ion Source Parameters: Heat block temperature at 230°C and desolvation line temperature at 250°C. Drying gas and nebulizer flow set at 15 and 3 L/min, respectively.
-
HPLC-UV Method for Riociguat in Bulk and Tablets
-
Sample Preparation: A standard stock solution is prepared by dissolving 10 mg of Riociguat in 10 mL of methanol. Further dilutions are made with methanol to achieve the desired concentrations.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax C18 (250 mm × 10 mm, 5 μm).
-
Mobile Phase: 0.1% Formic acid: methanol (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 322 nm.
-
Visualizing the LC-MS/MS Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates the general workflow of an LC-MS/MS assay for the quantification of Riociguat.
References
A Researcher's Guide to Assessing the Isotopic Purity of Commercially Available Riociguat-d3
For researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, the use of stable isotope-labeled internal standards is fundamental to achieving accurate and reliable quantification of drug candidates and metabolites. Riociguat-d3, a deuterated analog of the soluble guanylate cyclase (sGC) stimulator Riociguat, serves as a critical internal standard in bioanalytical assays. The isotopic purity of this compound is a crucial parameter that directly impacts assay accuracy. This guide provides a framework for assessing and comparing the isotopic purity of commercially available this compound, offering detailed experimental protocols and data presentation strategies.
Alternatives and Commercial Availability
This compound is available from several chemical suppliers. An alternative, Riociguat-¹³C-d³, is also commercially available and can be used as an internal standard for the quantification of Riociguat by GC- or LC-MS.[1][2] Suppliers often provide a certificate of analysis with a stated isotopic purity. For instance, some vendors specify a purity of ≥99% for deuterated forms (d₁-d₃).[2][3] However, independent verification is recommended to ensure the highest quality data.
Data Presentation for Comparison
To facilitate a direct comparison of this compound from different commercial sources, all quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the results of isotopic purity analysis.
Table 1: Comparative Isotopic Purity of Commercial this compound
| Supplier | Lot Number | Stated Isotopic Purity (%) | Experimentally Determined Isotopic Purity (%) by LC-MS | Relative Abundance of Isotopologues (%) |
| d₀ | d₁ | |||
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols for Isotopic Purity Assessment
A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive assessment of isotopic purity.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
This method allows for the determination of the relative abundance of different isotopologues (d₀, d₁, d₂, d₃).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Procedure:
-
Sample Preparation: Prepare solutions of this compound from each supplier in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Develop a chromatographic method to separate Riociguat from any potential impurities.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS in high-resolution mode (resolution > 60,000)
-
Mass Range: m/z 400-450
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of the unlabeled Riociguat (d₀, [M+H]⁺) and the deuterated isotopologues (d₁, d₂, d₃; [M+1+H]⁺, [M+2+H]⁺, [M+3+H]⁺).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is the percentage of the d₃ isotopologue.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
NMR spectroscopy confirms the position of the deuterium labels and can provide an independent measure of isotopic enrichment.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the protons on the N-methyl group will confirm the location of the deuterium labels.
-
Integration of the residual proton signal against a non-deuterated proton signal in the molecule can be used to estimate the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A signal corresponding to the deuterium on the N-methyl group will directly confirm the presence and location of the deuterium.
-
Mandatory Visualizations
Riociguat Signaling Pathway
Riociguat stimulates the nitric oxide (NO) signaling pathway through a dual mechanism of action. It directly stimulates soluble guanylate cyclase (sGC) independent of NO and also sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Caption: Riociguat's dual mechanism on the NO-sGC-cGMP pathway.
Experimental Workflow for Isotopic Purity Assessment
The following diagram outlines the logical flow of the experimental process for comparing the isotopic purity of different this compound samples.
Caption: Workflow for assessing isotopic purity of this compound.
References
- 1. Riociguat Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative analysis of different sample extraction methods for Riociguat
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Bioanalytical Sample Preparation
The accurate quantification of Riociguat, a soluble guanylate cyclase stimulator, in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of sample extraction method significantly impacts the reliability, sensitivity, and efficiency of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of two commonly employed extraction techniques for Riociguat: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). Additionally, it discusses Solid-Phase Extraction (SPE) as a viable alternative.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on a balance of factors including recovery, cleanliness of the extract (matrix effect), sensitivity requirements (Lower Limit of Quantification), and throughput. The following table summarizes the quantitative performance of Protein Precipitation and Liquid-Liquid Extraction for Riociguat analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 92.3% to 99.7%[1] | 97.34% to 99.76% | Data not available for Riociguat; typically >85% |
| Matrix Effect | 96.4% to 113.6%[1] | Not explicitly reported, but method validated as per FDA/ICH guidelines | Data not available for Riociguat; generally provides the cleanest extracts |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 10 ng/mL | Data not available for Riociguat; can achieve low ng/mL to pg/mL levels |
| Intra-day Precision (%RSD) | 1.7% to 6.0%[1] | Not explicitly reported, but method validated as per FDA/ICH guidelines | Data not available for Riociguat; typically <15% |
| Inter-day Precision (%RSD) | 4.4% to 7.6%[1] | Not explicitly reported, but method validated as per FDA/ICH guidelines | Data not available for Riociguat; typically <15% |
| Simplicity & Speed | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Experimental Workflows
The following diagrams illustrate the typical workflows for each extraction method.
Experimental Protocols
Protein Precipitation (PPT)
This method is favored for its simplicity, speed, and high-throughput applicability. It involves the addition of a miscible organic solvent to the plasma sample to denature and precipitate proteins.
Protocol:
-
To 100 µL of plasma sample in a polypropylene centrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture thoroughly for 3 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.
Discussion: The primary advantage of PPT is its ease of use and minimal sample manipulation, making it ideal for large sample batches. However, it is the least selective method, and the resulting extract may contain a higher concentration of endogenous matrix components, potentially leading to significant matrix effects and ion suppression in the MS source. The reported recovery for Riociguat using this method is excellent, ranging from 92.3% to 99.7%.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Protocol: Note: A specific detailed LLE protocol for Riociguat was not fully described in the available literature. The following is a general representation based on the mention of its use in a validated method.
-
To a plasma sample, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to achieve complete phase separation.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase compatible with the LC-MS/MS analysis.
Discussion: LLE generally provides cleaner extracts than PPT, as it can remove more interfering substances. This can lead to reduced matrix effects and improved assay sensitivity. The recovery of Riociguat using an LLE method has been reported to be in the range of 97.34% to 99.76%. However, LLE is more labor-intensive and time-consuming than PPT, and involves larger volumes of organic solvents.
Solid-Phase Extraction (SPE)
General Protocol Outline:
-
Conditioning: The SPE sorbent (e.g., a reversed-phase C18 or a polymeric sorbent) is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a weak buffer).
-
Loading: The pre-treated plasma sample is passed through the SPE cartridge. Riociguat will be retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove endogenous interferences that are not strongly bound to the sorbent.
-
Elution: A strong organic solvent is used to disrupt the interaction between Riociguat and the sorbent, eluting the analyte into a collection tube.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Discussion: SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects and often allowing for lower limits of quantification. The multi-step process can be automated for high-throughput applications. However, SPE is generally the most expensive and time-consuming of the three methods, and requires careful method development to optimize the choice of sorbent and solvents for conditioning, washing, and elution.
Conclusion
The choice of sample extraction method for Riociguat analysis is a critical decision that should be guided by the specific requirements of the study.
-
Protein Precipitation is a rapid and cost-effective method that provides excellent recovery, making it suitable for routine analysis where high throughput is a priority and the required sensitivity is within the ng/mL range.
-
Liquid-Liquid Extraction offers a cleaner extract than PPT, with comparable recovery, and may be preferred when matrix effects are a concern.
-
Solid-Phase Extraction , although requiring more extensive method development, has the potential to provide the cleanest extracts and the lowest limits of quantification, making it the method of choice for bioanalytical studies requiring the highest sensitivity and specificity.
Researchers should carefully consider the trade-offs between speed, cost, and the desired quality of the final extract when selecting a sample preparation strategy for Riociguat. Validation of the chosen method is essential to ensure the accuracy and reliability of the bioanalytical data.
References
A Comparative Guide to the Inter-laboratory Bioanalysis of Riociguat
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Riociguat, intended for researchers, scientists, and professionals in drug development. It includes a framework for inter-laboratory cross-validation and a review of various analytical techniques with supporting data to ensure reliable and reproducible bioanalysis.
Mechanism of Action of Riociguat
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway. It has a dual mode of action: it sensitizes sGC to endogenous NO and also directly stimulates sGC independently of NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which results in vasodilation.[1][2] Riociguat is used in the treatment of pulmonary hypertension.[3][4][5]
Inter-laboratory Cross-Validation Framework
An inter-laboratory cross-validation study is crucial to ensure that a bioanalytical method is robust and transferable, yielding comparable results across different laboratories. The following protocol is a representative guide for the cross-validation of an HPLC-UV method for Riociguat analysis between an originating (Lab A) and a receiving laboratory (Lab B).
Experimental Protocol: HPLC-UV Method
This method is designed for the simultaneous determination of Riociguat and its potential impurity I.
-
Instrumentation : A gradient HPLC system equipped with a UV detector.
-
Column : Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 10 mM Ammonium Acetate buffer, pH 5.7 (adjusted with acetic acid).
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Gradient Program :
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 20 40 60 22 70 30 | 25 | 70 | 30 |
Cross-Validation Procedure
-
Pre-Transfer Activities : Lab A provides Lab B with the validated method, reference standards for Riociguat and Impurity I, and at least three batches of the material to be tested.
-
System Suitability : Both labs must perform and meet system suitability criteria before sample analysis. The criteria include:
-
Tailing Factor (T) : Not more than 2.0 for both Riociguat and Impurity I peaks.
-
Theoretical Plates (N) : Not less than 2000 for both peaks.
-
Relative Standard Deviation (RSD) of Peak Areas : Not more than 2.0% for six replicate injections of the standard solution.
-
-
Comparative Analysis : Each laboratory analyzes the three provided material batches in triplicate.
-
Data Evaluation : The results from both laboratories are compared to ensure consistency and reproducibility.
Quantitative Data Summary for Inter-laboratory Cross-Validation
The following table summarizes the expected comparative data from a successful cross-validation study between two laboratories.
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Assay of Riociguat (%) | |||
| Batch 1 | Report Value | Report Value | Difference between means ≤ 2.0% |
| Batch 2 | Report Value | Report Value | Difference between means ≤ 2.0% |
| Batch 3 | Report Value | Report Value | Difference between means ≤ 2.0% |
| Impurity I (%) | |||
| Batch 1 | Report Value | Report Value | Difference between means ≤ 0.1% |
| Batch 2 | Report Value | Report Value | Difference between means ≤ 0.1% |
| Batch 3 | Report Value | Report Value | Difference between means ≤ 0.1% |
| Precision (RSD, n=6) | |||
| Riociguat | ≤ 2.0% | ≤ 2.0% | Both labs meet the criteria |
| Impurity I | ≤ 5.0% | ≤ 5.0% | Both labs meet the criteria |
Comparison of Alternative Bioanalytical Methods
Several LC-MS/MS and UPLC-MS/MS methods have been developed and validated for the quantification of Riociguat and its major metabolite (M1) in biological matrices. These methods offer high sensitivity and selectivity.
Experimental Workflow: LC-MS/MS Bioanalysis
The general workflow for the bioanalysis of Riociguat using LC-MS/MS is depicted below.
Detailed Protocols for LC-MS/MS Methods
Below are the key parameters for several published LC-MS/MS methods for Riociguat analysis.
Method 1: UPLC-MS/MS in Rat Plasma
-
Sample Preparation : Protein precipitation with acetonitrile.
-
Chromatographic Column : UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase : Water with 0.1% formic acid and acetonitrile.
-
Detection : Mass spectrometry.
Method 2: LC-MS/MS in Human Plasma
-
Chromatographic Column : Reverse-phase C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with water containing 0.1% formic acid and acetonitrile (25:75, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : ESI in positive ion and multiple reaction monitoring (MRM) mode.
Method 3: LC-MS/MS for Formulations
-
Chromatographic Column : Zorbax C18 (50 mm x 4.6 mm x 5 µm).
-
Mobile Phase : 0.1% formic acid and acetonitrile (10:90 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : Mass spectrometry with an electrospray ionization interface.
Quantitative Performance Data Comparison
The following table provides a comparative summary of the validation parameters for different bioanalytical methods for Riociguat.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) | Method 4 (LC-MS/MS) |
| Matrix | Rat Plasma | Human Plasma | Formulations | Human Plasma |
| Linearity Range (ng/mL) | 1.0 - 200 | 5 - 400 | 0.5 - 110 | 0.5 - 100 (µg/L) |
| Correlation Coefficient (r²) | 0.999 | 0.9972 | 0.9995 | Not Specified |
| LLOQ (ng/mL) | 1.0 | Not Specified | 0.5 | 0.5 (µg/L) |
| LOD (ng/mL) | Not Specified | 3.5 | 0.1 | Not Specified |
| Intra-day Precision (%RSD) | 1.7 - 6.0 | Not Specified | Not Specified | 2.61 - 9.89 |
| Inter-day Precision (%RSD) | 4.4 - 7.6 | Not Specified | Not Specified | 2.61 - 9.89 |
| Accuracy (%) | -0.8 to 11.7 (Intra-day) | Not Specified | 98.1 - 101.8 (Recovery) | 92.7 - 111 (Inter-assay) |
| Recovery (%) | 92.3 - 99.7 | 97.34 - 99.76 | 98.1 - 101.8 | Not Specified |
This guide demonstrates that while HPLC-UV methods are suitable for quality control and inter-laboratory cross-validation, LC-MS/MS and UPLC-MS/MS methods provide higher sensitivity and are ideal for bioanalysis in complex matrices like plasma. The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the nature of the sample, and the available instrumentation.
References
- 1. Bioavailability, pharmacokinetics, and safety of riociguat given as an oral suspension or crushed tablet with and without food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin [frontiersin.org]
- 4. japsonline.com [japsonline.com]
- 5. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Riociguat-d3 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative evaluation of Riociguat-d3, a stable isotope-labeled internal standard for the quantification of Riociguat, across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented is synthesized from published analytical methods to aid in the selection of appropriate instrumentation and methodologies for pharmacokinetic and other quantitative studies.
Riociguat is a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting potential variabilities during sample preparation and analysis, thereby ensuring high-quality data.[2][3][4] This guide summarizes key performance metrics such as linearity, sensitivity, accuracy, and precision from studies employing different mass spectrometers.
Comparative Performance Data
The following tables summarize the performance of analytical methods for Riociguat quantification, with this compound or other internal standards, on various LC-MS/MS systems. While a direct head-to-head comparison on multiple instruments using the exact same method is not available in the literature, this compilation of data from different validated methods provides valuable insights into the expected performance.
| Mass Spectrometer System (Implied or Stated) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Internal Standard | Reference |
| UPLC-MS/MS (Unspecified) | 1.0 - 200 | 1.0 | -0.8 to 11.7 (Intra-day), -5.5 to 4.3 (Inter-day) | 1.7 to 6.0 (Intra-day), 4.4 to 7.6 (Inter-day) | Fluconazole | [5] |
| LC-MS/MS (Unspecified) | 0.5 - 110 | 0.5 | 98.1 - 101.8 (Mean Recovery) | Not Specified | Not Specified | |
| LC-ESI-MS/MS (Unspecified) | 0.5 - 100 µg/L | 0.5 µg/L | 92.7 to 111 (Inter-assay) | 2.61 to 9.89 (Inter-assay) | Riociguat-¹³C-d₃ | |
| LC-MS/MS (Unspecified) | 10 - 110 | 10 | 97.34 - 99.76 (Recovery) | Not Specified | Not Specified | |
| UPLC-MS/MS (Unspecified) | 5 - 400 | Not Specified | Not Specified | Not Specified | Irbesartan | |
| CE-MS (Unspecified) | 10 - 1000 | 10 | 90.1 - 114.9 | 13.4 | Not Specified |
Note: The specific models of the mass spectrometers were not always detailed in the referenced literature. The performance metrics are as reported in the individual studies and may be influenced by specific experimental conditions.
Experimental Protocols
The methodologies outlined below are a synthesis of common practices from the referenced literature for the quantification of Riociguat using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Add 20 µL of the internal standard working solution (this compound in methanol or another suitable solvent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or Zorbax C18, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.
-
Flow Rate: Flow rates can range from 0.5 mL/min to 1.0 mL/min depending on the column dimensions and particle size.
-
Injection Volume: Typically 2 to 10 µL.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Riociguat and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for Riociguat and this compound should be optimized on the specific mass spectrometer being used.
-
Example Transition for Riociguat: m/z 423.0 → 391.0
-
The transition for this compound would be expected to have a precursor ion of m/z 426.4. The product ion would depend on the fragmentation pattern and would need to be determined experimentally.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound performance in a mass spectrometer.
Caption: Workflow for this compound Performance Evaluation.
Signaling Pathway Context
While not directly related to the performance evaluation of the internal standard, understanding the mechanism of action of Riociguat provides context for its therapeutic importance. Riociguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway, leading to vasodilation.
Caption: Riociguat's Mechanism of Action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of riociguat and its major human metabolite M-1 in human plasma by stable-isotope dilution LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards for Riociguat Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Riociguat, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of bioanalytical methods for Riociguat, focusing on the justification for using a stable isotope-labeled internal standard (SIL-IS) over structural analogs. The information presented is supported by a review of published experimental data and aligns with regulatory expectations for method validation.
The quantification of drugs and their metabolites in biological matrices is susceptible to various sources of error, including variability in sample preparation, matrix effects, and instrument response. An internal standard (IS) is crucial for mitigating these variabilities. The ideal IS co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency, thereby providing a reliable reference for quantification. While structurally similar compounds can be used, stable isotope-labeled versions of the analyte are widely considered the "gold standard" in mass spectrometry-based bioanalysis.
Comparative Analysis of Internal Standard Performance
The performance of a bioanalytical method is critically dependent on the choice of the internal standard. Here, we compare the validation parameters of a method employing a stable isotope-labeled internal standard with methods utilizing structural analog internal standards for the quantification of Riociguat.
| Validation Parameter | Method with Stable Isotope-Labeled IS (Riociguat-d4) | Method with Structural Analog IS (Irbesartan) | Method with Structural Analog IS (Fluconazole) |
| Analyte(s) | Riociguat and M-1 | Riociguat | Riociguat and M-1 |
| Linearity Range | 0.5 - 100 µg/L | 5 - 400 ng/mL | 1.0 - 200 ng/mL (Riociguat), 0.5 - 50 ng/mL (M-1) |
| Correlation Coefficient (r²) | >0.99 (implied) | 0.9972 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/L | 5 ng/mL | 1.0 ng/mL (Riociguat), 0.5 ng/mL (M-1) |
| Intra-day Precision (%CV) | 2.61 - 9.89% | Not Reported | 1.7 - 6.0% (Riociguat), 2.8 - 5.5% (M-1) |
| Inter-day Precision (%CV) | 2.61 - 9.89% | Not Reported | 4.4 - 7.6% (Riociguat), 6.5 - 8.6% (M-1) |
| Intra-day Accuracy (% bias) | 92.7 - 111% | Not Reported | -0.8 - 11.7% (Riociguat), -6.3 - 9.6% (M-1) |
| Inter-day Accuracy (% bias) | 92.7 - 111% | Not Reported | -5.5 - 4.3% (Riociguat), -4.3 - 1.2% (M-1) |
| Recovery | Not Explicitly Reported | Not Reported | Not Reported |
| Matrix Effect | Not Explicitly Reported | Not Explicitly Reported | Not Explicitly Reported |
Data compiled from Gnoth et al., 2015[1], Kocak et al., 2022[2], and a 2024 study on Riociguat and M-1 quantification. Note that direct head-to-head comparative studies are limited, and the data is collated from separate publications.
The data indicates that while methods using structural analogs can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard is associated with excellent precision and accuracy over a wide dynamic range. The near-identical physicochemical properties of a SIL-IS to the analyte ensure that it more effectively compensates for variations during sample processing and analysis, leading to more robust and reliable data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Riociguat using both a stable isotope-labeled internal standard and a structural analog.
Protocol 1: Quantification of Riociguat and M-1 using a Stable Isotope-Labeled Internal Standard
This protocol is based on the method described by Gnoth et al. (2015)[1].
-
Sample Preparation:
-
To 100 µL of human plasma, add the stable isotope-labeled internal standards for Riociguat and M-1.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile.
-
Flow Rate: Optimized for chromatographic separation.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Riociguat, M-1, and their respective stable isotope-labeled internal standards are monitored.
-
Protocol 2: Quantification of Riociguat using a Structural Analog Internal Standard (Irbesartan)
This protocol is based on the method described by Kocak et al. (2022)[2].
-
Sample Preparation:
-
To a volume of human plasma, add the internal standard, Irbesartan.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 × 150 mm).
-
Mobile Phase: An isocratic mixture of water with 0.1% formic acid and acetonitrile (25:75, v/v).
-
Flow Rate: 1 mL/min.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitoring the mass transitions m/z 423.0 → 391.0 for Riociguat and 429.1 → 206.9 for Irbesartan.[2]
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams visualize the bioanalytical workflow and the metabolic pathway of Riociguat.
Figure 1: Bioanalytical Workflow for Riociguat Quantification.
Figure 2: Metabolic Pathway of Riociguat.
Conclusion
The use of a stable isotope-labeled internal standard for the bioanalysis of Riociguat is strongly justified. While methods employing structural analogs can be validated, SIL-IS inherently provide a higher degree of analytical certainty by co-eluting and behaving almost identically to the analyte throughout the entire analytical process. This minimizes the impact of matrix effects and variations in extraction recovery, ultimately leading to more accurate and precise pharmacokinetic and toxicokinetic data. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step in ensuring the generation of high-quality, reliable, and defensible bioanalytical results.
References
Safety Operating Guide
Safe Disposal of Riociguat-d3: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Riociguat-d3, a deuterated analog of Riociguat. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is a pharmaceutical-related compound of unknown potency, and as such, requires careful handling and disposal through designated hazardous material streams.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Fire/flame resistant and impervious gloves inspected prior to use.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | An approved/certified respirator or equivalent.[2] | Necessary when handling the powder form to avoid inhalation of dust. |
| Protective Clothing | A synthetic apron or full suit, as appropriate for the scale of handling.[2] | Provides a barrier against contamination of personal clothing. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that complies with all federal, state, and local environmental regulations.[3] It is the responsibility of the product user to correctly classify the waste at the time of disposal.
-
Waste Collection:
-
Collect excess and expired this compound in a designated, properly labeled, and sealed container.
-
For small spills, use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.
-
For larger spills, prevent the material from entering sewers or water sources. Sweep or vacuum the spillage and collect it in a suitable container for disposal.
-
-
Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, well-ventilated area.
-
Contaminated packaging, including empty containers or liners that may retain product residue, must be disposed of in the same manner as the unused product.
-
-
Final Disposal:
-
Engage a licensed professional waste disposal service for the final disposal of this compound.
-
One approved method of disposal is incineration in a facility equipped with an afterburner and scrubber.
-
Crucially, do not discharge this compound into drains, water courses, or onto the ground.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | If breathing is difficult, move the individual to fresh air and seek medical advice. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Riociguat-d3
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Riociguat-d3. Given that this compound is a deuterated form of Riociguat and is considered a potent pharmaceutical compound of unknown potency, it is imperative to follow stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Riociguat is classified as harmful if swallowed, a suspected reproductive toxin, and may cause damage to the cardiovascular system.[1] It is also very toxic to aquatic life with long-lasting effects.[3] Due to the "unknown potency" of this compound, it should be handled with the same precautions as a potent active pharmaceutical ingredient (API).[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosolization. |
| Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan for Safe Handling
A systematic approach is essential for safely handling this compound. The following workflow outlines the key procedural steps.
Experimental Protocols:
-
Weighing and Aliquoting: Whenever possible, use a closed system such as a glove box or an enclosure with local exhaust ventilation to handle solid this compound. Use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. All containers with solutions should be kept covered.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste. For large spills, a self-contained breathing apparatus should be used to avoid inhalation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Excess this compound | Should be offered to a licensed hazardous material disposal company or burned in a chemical incinerator equipped with an afterburner and scrubber. |
| Contaminated Labware and PPE | Dispose of as hazardous waste in sealed, properly labeled containers. This includes gloves, coveralls, shoe covers, and any disposable equipment that has come into contact with the compound. |
| Empty Containers | Dispose of as hazardous waste in the same manner as the chemical itself. |
Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed. Maintain accurate records of all disposed hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
